molecular formula C10H12ClF2N B2711519 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride CAS No. 2135331-85-8

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride

Cat. No.: B2711519
CAS No.: 2135331-85-8
M. Wt: 219.66
InChI Key: IYHWYBGGVJBQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H12ClF2N and its molecular weight is 219.66. The purity is usually 95%.
BenchChem offers high-quality 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,6-difluorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9;/h1,3-4,9,13H,2,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHWYBGGVJBQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC=C2F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2135331-85-8
Record name 2-(2,6-difluorophenyl)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 2-(2,6-Difluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride scaffold represents a promising starting point for the development of novel therapeutics. This technical guide provides an in-depth analysis of the potential therapeutic targets for this compound and its derivatives. Based on a comprehensive review of existing literature and structure-activity relationship (SAR) studies of analogous compounds, we identify two primary target classes with significant therapeutic implications: the Tropomyosin Receptor Kinase (Trk) family and the Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) enzymes. This guide will delve into the molecular mechanisms of these targets, the rationale for their inhibition, and detailed experimental protocols for evaluating the activity of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride and its analogs.

Introduction: The 2-(2,6-Difluorophenyl)pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active compounds and approved drugs.[1] Its stereochemical complexity and ability to engage in various molecular interactions make it a versatile scaffold in medicinal chemistry. The introduction of a 2,6-difluorophenyl substituent is anticipated to significantly influence the pharmacokinetic and pharmacodynamic properties of the pyrrolidine core. The fluorine atoms can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to target proteins through specific electronic interactions. While direct studies on 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride are limited, analysis of structurally similar compounds provides compelling evidence for its potential to interact with key therapeutic targets.

Potential Therapeutic Target Class 1: Tropomyosin Receptor Kinases (Trk)

Mechanism and Rationale for Targeting Trk Kinases

The Tropomyosin Receptor Kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[2][3] They are activated by neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[4] Upon neurotrophin binding, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are critical for neuronal survival, growth, and differentiation.[2][5]

Dysregulation of Trk signaling, often through gene fusions (e.g., NTRK gene fusions), leads to constitutively active Trk kinase domains that drive cellular proliferation and survival in various cancers. These "oncogenic drivers" are found in a range of solid tumors, making Trk kinases attractive targets for cancer therapy.[6][7] Furthermore, the role of Trk signaling in pain perception has made Trk inhibitors promising candidates for the treatment of chronic pain.

Evidence for 2-(Difluorophenyl)pyrrolidine Scaffolds as Trk Inhibitors

Several lines of evidence suggest that the 2-(difluorophenyl)pyrrolidine scaffold is a key pharmacophore for Trk inhibition. A patent for a potent Trk inhibitor, (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, highlights the importance of the 2-(difluorophenyl)pyrrolidine moiety in achieving high-affinity binding to the Trk kinase domain.[4] This compound and others in the patent series are being investigated for the treatment of pain, inflammation, and cancer.[4] Further supporting this, structure-activity relationship (SAR) studies have explored various fluorophenyl and difluorophenyl pyrrolidine-containing compounds as potent Trk tyrosine kinase inhibitors.

Signaling Pathway

Trk_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binding Dimerization Dimerization & Autophosphorylation Trk_Receptor->Dimerization PLC_gamma PLCγ Dimerization->PLC_gamma PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival

Caption: Trk signaling pathway initiated by neurotrophin binding.

Experimental Protocol: In Vitro Trk Kinase Inhibition Assay

This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride against a specific Trk kinase.

Materials:

  • Recombinant human Trk kinase (e.g., TrkA, TrkB, or TrkC)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride in DMSO. Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the test compound dilution or control (DMSO for negative control, staurosporine for positive control).

    • Add 2 µL of the appropriate concentration of Trk kinase enzyme diluted in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix. The final ATP concentration should be at or near the Km for the specific Trk kinase.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.[8]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[8]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[8]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Potential Therapeutic Target Class 2: IDO1 and TDO2

Mechanism and Rationale for Targeting IDO1/TDO2

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase 2 (TDO2) are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][9] This pathway is a key regulator of the immune response. In the tumor microenvironment, the upregulation of IDO1 and/or TDO2 by cancer cells or immune cells leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function.[1] The resulting tryptophan starvation and the accumulation of immunosuppressive kynurenine metabolites lead to T-cell anergy and apoptosis, and the promotion of regulatory T-cells (Tregs), thereby allowing the tumor to evade immune surveillance.[10][11][12]

Inhibition of IDO1 and TDO2 is a promising strategy in cancer immunotherapy. By blocking these enzymes, the immunosuppressive tumor microenvironment can be reversed, restoring T-cell function and enhancing the efficacy of other immunotherapies, such as checkpoint inhibitors.[9] Given that some tumors may utilize either IDO1 or TDO2, or both, dual inhibitors are of particular interest to overcome potential resistance mechanisms.[13][14]

Evidence for 2-(Difluorophenyl)pyrrolidine Scaffolds as IDO1/TDO2 Inhibitors

The development of dual IDO1/TDO2 inhibitors has led to the exploration of various chemical scaffolds. Notably, a potent dual IDO1/TDO2 inhibitor, AT-0174, is currently under investigation.[14] While the exact structure of AT-0174 may not be publicly disclosed in all sources, the broader class of compounds targeting these enzymes includes complex heterocyclic systems. The 2-(difluorophenyl)pyrrolidine scaffold, with its potential for specific hydrogen bonding and hydrophobic interactions, represents a plausible starting point for the design of novel IDO1/TDO2 inhibitors. Further research is warranted to directly assess the inhibitory activity of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride against these enzymes.

Tryptophan Catabolism Pathway

IDO_TDO_Pathway cluster_immunosuppression Immunosuppressive Effects Tryptophan Tryptophan IDO1_TDO2 IDO1 / TDO2 Tryptophan->IDO1_TDO2 Catabolism T_Cell_Depletion T-Cell Tryptophan Starvation Tryptophan->T_Cell_Depletion Kynurenine Kynurenine IDO1_TDO2->Kynurenine Treg_Activation Regulatory T-Cell (Treg) Activation Kynurenine->Treg_Activation Immune_Evasion Tumor Immune Evasion T_Cell_Depletion->Immune_Evasion Treg_Activation->Immune_Evasion

Caption: The IDO1/TDO2 pathway leading to immune suppression.

Experimental Protocol: Cell-Based IDO1/TDO2 Inhibition Assay

This protocol describes a cell-based assay to measure the inhibition of IDO1 or TDO2 activity by quantifying the production of kynurenine.

Materials:

  • Human cancer cell line expressing IDO1 (e.g., HeLa cells stimulated with IFN-γ) or TDO2 (e.g., A172 glioblastoma cells).

  • Cell culture medium (e.g., DMEM or RPMI-1640) with L-tryptophan.

  • 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride (test compound).

  • Known IDO1 inhibitor (e.g., Epacadostat) or TDO2 inhibitor (positive control).

  • DMSO (vehicle control).

  • Trichloroacetic acid (TCA).

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

  • 96-well cell culture plates.

  • Microplate reader capable of measuring absorbance at 480 nm.

Procedure:

  • Cell Seeding: Seed the IDO1- or TDO2-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • For IDO1-expressing cells, stimulate with IFN-γ for 24-48 hours to induce IDO1 expression.

    • Prepare serial dilutions of the test compound and positive control in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds or controls.

  • Incubation: Incubate the plate for 24-48 hours to allow for tryptophan metabolism.

  • Kynurenine Measurement:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 30% TCA to each well to precipitate proteins.

    • Centrifuge the plate at 500 x g for 10 minutes.

    • Transfer 100 µL of the supernatant to another 96-well plate.

    • Add 100 µL of Ehrlich's reagent to each well.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the concentration of kynurenine produced in each well.

    • Determine the percent inhibition of kynurenine production for each compound concentration relative to the vehicle control.

    • Calculate the IC50 value as described for the Trk kinase assay.

Data Summary

The following table summarizes the key characteristics of the potential therapeutic targets for 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride.

Target ClassSpecific TargetsTherapeutic RationalePotential Indications
Tropomyosin Receptor Kinases (Trk) TrkA, TrkB, TrkCInhibition of oncogenic signaling pathways, reduction of pain signaling.Cancers with NTRK gene fusions, chronic pain, inflammation.
Indoleamine/Tryptophan Dioxygenases IDO1, TDO2Reversal of tumor-induced immunosuppression, enhancement of anti-tumor immunity.Various solid tumors (in combination with immunotherapy).

Conclusion and Future Directions

The 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride scaffold holds considerable promise for the development of targeted therapies. The structural features of this compound suggest a high potential for interaction with the ATP-binding pocket of kinases, such as the Trk family, and the active site of heme-containing enzymes like IDO1 and TDO2. The experimental protocols outlined in this guide provide a robust framework for evaluating the activity of this compound and its derivatives against these high-value therapeutic targets.

Future research should focus on the synthesis and biological evaluation of a library of 2-(2,6-Difluorophenyl)pyrrolidine analogs to establish a clear structure-activity relationship for Trk and IDO1/TDO2 inhibition. Lead compounds identified through these studies can then be advanced into preclinical models of cancer and pain to validate their therapeutic efficacy. The insights gained from such investigations will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • Crystalline form of (s)-n-(5-((r)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate.
  • TRK signalling pathway. (A) Overview of TRK signalling pathway; (B) activation of TRKA. C1/C2, cysteine-rich clusters; Ig1/Ig2, immunoglobulin-like domains; LRR1-3, leucine-rich repeats; NGF, nerve growth factor - ResearchGate. [Link]

  • The TRK signaling pathways. Interaction between TRK and its cognate... - ResearchGate. [Link]

  • IDO Believe in Immunotherapy | Clinical Cancer Research - AACR Journals. [Link]

  • Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC - PubMed Central. [Link]

  • IDO Immune Pathway - Amsbio. [Link]

  • Spatially resolved tryptophan–kynurenine niches in HNSCC: immunometabolic microdomains and therapeutic implications - Frontiers. [Link]

  • Trk receptor - Wikipedia. [Link]

  • On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology - AACR Journals. [Link]

  • Targeting the IDO1/TDO2-KYN-AhR Pathway for Cancer Immunotherapy - Challenges and Opportunities - PubMed. [Link]

  • Tropomyosin-Receptor-Kinases Signaling in the Nervous System - PMC - PubMed Central. [Link]

  • IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - Frontiers. [Link]

  • Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening - PubMed Central. [Link]

  • (PDF) Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - ResearchGate. [Link]

  • Tropomyosin Receptor Kinase Inhibitors for the Treatment of TRK Fusion Cancer. [Link]

Sources

InChI Key for 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2,6-Difluorophenyl)pyrrolidine Hydrochloride: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride, a fluorinated heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its structural identification, representative synthetic methodologies, and the critical analytical techniques required for its characterization and quality control. The strategic importance of this and related scaffolds in modern pharmacology will also be explored.

Compound Identification and Physicochemical Profile

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride is a substituted pyrrolidine derivative. The pyrrolidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as enhanced aqueous solubility and to serve as a versatile pharmacophore.[1] The introduction of a 2,6-difluorophenyl group can significantly modulate a molecule's potency, selectivity, and pharmacokinetic profile, often by influencing binding interactions and improving metabolic stability.[2]

The definitive identity of this compound is established through its unique structural identifiers.

IdentifierValueSource
IUPAC Name 2-(2,6-difluorophenyl)pyrrolidine;hydrochlorideSynHet[3]
InChI Key Information not available in search results
CAS Number 2135331-85-8SynHet[3]
PubChem CID 134818720SynHet[3]
Molecular Formula C₁₀H₁₂ClF₂N
SMILES N1CCCC1c2c(F)cccc2F.ClSynHet[3]

Strategic Synthesis: A Representative Workflow

While specific, peer-reviewed synthetic procedures for 2-(2,6-difluorophenyl)pyrrolidine are not extensively documented, a robust and scalable synthesis can be logically constructed based on established methods for closely related, industrially significant isomers, such as (R)-2-(2,5-difluorophenyl)pyrrolidine. This isomer is a key intermediate in the synthesis of the anticancer drug Larotrectinib.[4] The following multi-step protocol is a representative example of how such a compound is synthesized, highlighting the chemical principles and experimental considerations at each stage.

Synthetic Workflow Diagram

Caption: Representative synthetic workflow for 2-(2,6-Difluorophenyl)pyrrolidine HCl.

Detailed Experimental Protocol (Representative)

Step 1: N-Protection of Pyrrolidin-2-one The synthesis begins with the protection of the nitrogen atom of pyrrolidin-2-one. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the subsequent nucleophilic conditions and its ease of removal under acidic conditions.

  • Protocol: To a solution of pyrrolidin-2-one in a suitable aprotic solvent (e.g., THF), add a base (e.g., triethylamine or DMAP) followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.

Step 2: Grignard Reaction The core C-C bond is formed via a Grignard reaction. 1-Bromo-2,6-difluorobenzene is converted to its corresponding Grignard reagent, which then attacks the carbonyl of N-Boc-pyrrolidin-2-one.

  • Rationale: This step requires anhydrous conditions and low temperatures (e.g., -78 °C to -60 °C) to prevent side reactions and ensure the stability of the Grignard reagent.[5]

  • Protocol: Prepare the Grignard reagent by adding 1-bromo-2,6-difluorobenzene to a solution of isopropylmagnesium chloride (i-PrMgCl) in THF. In a separate flask, cool a solution of N-Boc-pyrrolidin-2-one to -78 °C. Slowly add the prepared Grignard reagent to the lactam solution. The reaction is quenched with an aqueous ammonium chloride solution after completion.

Step 3 & 4: In-situ Cyclization, Dehydration, and Reduction The hemiaminal intermediate formed in the Grignard step is unstable and is typically not isolated. Acidic workup protonates the hydroxyl group, which is eliminated as water to form a cyclic iminium ion. This reactive intermediate is then immediately reduced.

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for converting the iminium ion to the corresponding amine without affecting the Boc group or the aromatic rings.

  • Protocol: Following the Grignard quench, the organic layer is separated and treated with an acid such as sulfuric acid.[5] After stirring to facilitate iminium ion formation, the mixture is cooled, and sodium borohydride is added portion-wise.

Step 5: Deprotection and Hydrochloride Salt Formation The final step involves the removal of the Boc protecting group and the formation of the stable hydrochloride salt.

  • Protocol: The purified N-Boc protected product is dissolved in a solvent such as dioxane or ethyl acetate. A solution of hydrogen chloride in the same solvent is added, and the mixture is stirred. The hydrochloride salt typically precipitates from the solution and can be collected by filtration, washed with a non-polar solvent like methyl tertiary butyl ether, and dried.[6]

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the final compound. A combination of chromatographic and spectroscopic techniques is employed.

Analytical Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Identification cluster_3 Data Analysis A Dissolve sample in mobile phase diluent B RP-HPLC Injection A->B C UV-Vis Detector (e.g., 210-260 nm) B->C D Mass Spectrometer (ESI+) B->D E Purity by UV Area % C->E F Confirm [M+H]⁺ D->F G Structure Confirmation by NMR

Caption: Standard analytical workflow for purity and identity confirmation.

Key Analytical Techniques

1. High-Performance Liquid Chromatography (HPLC) HPLC is the primary method for determining the purity of the compound. A reverse-phase (RP) method is typically used.

  • Rationale: The basic nature of the pyrrolidine nitrogen necessitates an acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape by keeping the amine protonated.

  • Typical Method:

    • Column: C18 (e.g., 150 x 4.6 mm, 5 µm)[7]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Elution: Gradient elution, for example, from 5% to 95% B over 15 minutes.

    • Detection: UV detection at a wavelength between 210-260 nm, where the phenyl ring absorbs.

2. Mass Spectrometry (MS) Coupling HPLC to a mass spectrometer (LC-MS) provides definitive confirmation of the molecular weight.

  • Rationale: Electrospray Ionization (ESI) in positive mode is ideal for analyzing amines, as they readily accept a proton to form a stable [M+H]⁺ ion.

  • Expected Result: For the free base (C₁₀H₁₁F₂N, MW ≈ 183.2), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z ≈ 184.1.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the gold standard for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR spectra are all informative.

  • ¹H NMR: Will show characteristic signals for the pyrrolidine ring protons (typically complex multiplets between 1.5-4.0 ppm) and the aromatic protons on the difluorophenyl ring.

  • ¹³C NMR: Will confirm the number of unique carbon environments.

  • ¹⁹F NMR: This is crucial for confirming the fluorine substitution pattern. A 2,6-difluoro substitution will result in a single fluorine resonance, as the two fluorine atoms are chemically equivalent.

TechniqueParameterExpected Observation
HPLC Purity≥95% (typical for research chemicals)
MS (ESI+) [M+H]⁺ (free base)m/z ≈ 184.1
¹H NMR Aromatic RegionMultiplets corresponding to the difluorophenyl protons.
¹⁹F NMR Chemical ShiftA single resonance confirming the 2,6-substitution pattern.

Applications in Research and Drug Discovery

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride serves as a valuable building block for creating novel chemical entities. The pyrrolidine scaffold is a key component of numerous marketed drugs.[8]

  • Structure-Activity Relationship (SAR) Studies: In drug discovery programs, chemists systematically modify different parts of a lead molecule to understand how structure affects biological activity. This 2,6-difluoro analog is an important tool for comparison against other isomers (e.g., 2,5-difluoro, 3,5-difluoro) to probe the electronic and steric requirements of a target protein's binding pocket.

  • Bioisosteric Replacement: The difluorophenyl group can act as a bioisostere for other chemical groups, offering a way to fine-tune properties like lipophilicity and metabolic stability while maintaining or improving biological activity.

  • Precursor for Biologically Active Molecules: Phenyl-pyrrolidine structures are central to compounds targeting a wide range of diseases. For instance, related structures have been investigated as potent and selective inverse agonists for the nuclear receptor RORγt, a target for inflammatory diseases.[2] The specific substitution pattern on the phenyl ring is critical for achieving high potency and selectivity.

Conclusion

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride is a strategically important chemical building block for drug discovery and development. Its synthesis, while requiring careful control of reaction conditions, follows established chemical principles. A robust analytical workflow combining chromatography and spectroscopy is essential to ensure its quality and structural integrity. The unique properties conferred by the difluorophenyl moiety make this compound, and others like it, indispensable tools for medicinal chemists aiming to develop the next generation of therapeutics.

References

A complete list of all sources cited has been consolidated below.

No.TitleSourceURL
112-(2,6-Difluorophenyl)pyrrolidine hydrochlorideSynHet
17CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochlorideGoogle Patents
19CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidineGoogle Patents
20Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pHPharmacia[Link]
21Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active CompoundsPharmaBlock
22Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonistsPubMed[Link]
24Process For The Preparation Of (R) 2 (2, 5 Difluorophenyl) PyrrolidineQuick Company[Link]
28Pyrrolidine-based marketed drugs.ResearchGate[Link]

Sources

A Senior Application Scientist's Guide to 2-(2,6-Difluorophenyl)pyrrolidine Hydrochloride: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, securing a reliable supply of high-purity chemical intermediates is the foundational step upon which successful discovery programs are built. 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride (CAS No: 2135331-85-8) is a key building block in modern medicinal chemistry, valued for the unique structural and electronic properties conferred by its difluorinated phenyl ring attached to a pyrrolidine scaffold.

This guide provides an in-depth technical overview of this important intermediate, covering its commercial availability, a logical framework for its synthesis and quality control, and its role in the development of novel therapeutics. The information presented herein is synthesized from established supplier data and the broader scientific literature to ensure technical accuracy and practical relevance.

Commercial Sourcing: A Comparative Overview

The accessibility of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride from various commercial suppliers is a critical logistical consideration for any research program. When selecting a supplier, factors such as purity, availability (stock vs. synthesis on demand), and the availability of comprehensive analytical data (e.g., Certificate of Analysis) are paramount. The following table summarizes key information from several commercial vendors.

SupplierProduct Name/CAS NumberPurityAvailabilityNoteworthy Details
SynHet [1]2-(2,6-Difluorophenyl)pyrrolidine hydrochloride, CAS: 2135331-85-8>99%StockOffers pharma-grade (USP, BP, Ph. Eur.) and ISO 9001 certification. Provides a comprehensive suite of analytical services upon request.
AiFChem [2]2-(2,6-Difluorophenyl)pyrrolidine hydrochloride, CAS: 2135331-85-895+%StockClearly states products are for scientific research only. Provides key chemical identifiers like MDL number and InChI Key.
Acmec Biochemical [3]2-(2,6-Difluorophenyl)pyrrolidine, CAS: 1016529-46-6 (Free Base)98%StockLists the free base of the compound. Provides basic physical properties like boiling and flash points.
Fluorochem [4](S)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride, CAS: 1443624-23-4Not specifiedStockOffers the (S)-enantiomer of the 2,5-difluoro isomer, highlighting the availability of chiral variants.
ChemScene [5]2-(2,5-Difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate, CAS: 1919868-77-1≥95%StockProvides a different salt form of the 2,5-difluoro isomer, which may have different solubility and handling properties.

Note: The table includes closely related isomers and salt forms, as the choice of a specific isomer or salt can be critical depending on the subsequent synthetic steps or desired final product properties.

Synthesis and Chemical Properties: A Technical Perspective

Understanding the synthetic origin and physicochemical properties of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride is essential for its effective use in research and development.

Retrosynthetic Analysis and Plausible Synthetic Route

While specific proprietary synthesis methods may vary between suppliers, a general and logical synthetic approach can be inferred from established organic chemistry principles and related patent literature. A common strategy for creating substituted pyrrolidines involves the reaction of a Grignard reagent with a cyclic imine precursor, followed by reduction and salt formation.

A patent for a similar compound, R-2-(2,5-difluorophenyl)pyrrolidine, outlines a multi-step synthesis that serves as an excellent model for the probable synthesis of the 2,6-difluoro isomer.[6] This process typically involves:

  • Protection: The pyrrolidone starting material is protected, often with a Boc group (di-tert-butyl carbonate), to prevent side reactions.

  • Grignard Reaction: A Grignard reagent is formed from the corresponding difluorobromobenzene. This organometallic species then attacks the carbonyl group of the protected pyrrolidone.

  • Deprotection/Cyclization: The addition product is then treated with acid to remove the protecting group, which can lead to the formation of a cyclic imine intermediate.

  • Reduction: The imine is reduced to the desired pyrrolidine.

  • Salt Formation: Finally, the free base is treated with hydrochloric acid to yield the stable hydrochloride salt.

The following diagram illustrates this logical workflow.

G cluster_start Starting Materials cluster_process Synthetic Process cluster_end Final Product Pyrrolidone Pyrrolidone Protection Step 1: N-Protection (e.g., (Boc)2O) Pyrrolidone->Protection Difluorobromobenzene 1-Bromo-2,6-difluorobenzene Grignard_Formation Step 2a: Grignard Formation (e.g., Mg, THF) Difluorobromobenzene->Grignard_Formation Grignard_Reaction Step 2b: Grignard Addition Protection->Grignard_Reaction Grignard_Formation->Grignard_Reaction Deprotection_Cyclization Step 3: Deprotection & Imine Formation (Acidic Cond.) Grignard_Reaction->Deprotection_Cyclization Reduction Step 4: Imine Reduction (e.g., NaBH4, H2/Pd) Deprotection_Cyclization->Reduction Salt_Formation Step 5: Salt Formation (HCl) Reduction->Salt_Formation Final_Product 2-(2,6-Difluorophenyl)pyrrolidine Hydrochloride Salt_Formation->Final_Product

Caption: Generalized synthetic workflow for aryl-pyrrolidine hydrochlorides.

Core Chemical Identifiers

Precise identification of the chemical entity is crucial for regulatory, safety, and experimental reproducibility.

IdentifierValueSource
CAS Number 2135331-85-8[1][2]
Molecular Formula C₁₀H₁₂ClF₂N[2]
Molecular Weight 219.66 g/mol [2]
IUPAC Name 2-(2,6-difluorophenyl)pyrrolidine;hydrochloride[1]
SMILES String N1CCCC1c2c(F)cccc2F.Cl[1]
InChI Key IYHWYBGGVJBQCG-UHFFFAOYSA-N[2]

Quality Control and Analytical Validation

A trustworthy supplier must provide robust analytical data to validate the identity, purity, and consistency of their product. The choice of analytical technique is driven by its ability to provide specific information about the molecule. Reputable suppliers like SynHet offer a range of analytical tests to ensure quality.[1]

Standard Analytical Protocols

The following table outlines the primary analytical methods used for the characterization of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride and the rationale for their use.

Analytical MethodPurpose & Rationale
Liquid Chromatography-Mass Spectrometry (LC-MS) Primary Goal: Confirm molecular weight and assess purity. Causality: The LC separates the target compound from impurities, and the MS provides a precise mass-to-charge ratio, confirming the molecular weight of 219.66 for the hydrochloride salt.
Gas Chromatography-Mass Spectrometry (GC-MS) Primary Goal: Assess purity and identify volatile impurities. Causality: Suitable for thermally stable compounds, GC-MS offers high-resolution separation and mass identification, which is effective for detecting residual solvents or volatile byproducts from the synthesis.
High-Performance Liquid Chromatography (HPLC) Primary Goal: Quantify purity with high precision. Causality: HPLC with a UV detector is the gold standard for purity assessment. It separates the analyte from non-UV active and UV-active impurities, allowing for accurate quantification of purity (e.g., >99%).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Primary Goal: Elucidate and confirm the chemical structure. Causality: NMR provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the pyrrolidine ring and the difluorophenyl group, and the relative number of protons. It is the most powerful tool for unambiguous structure confirmation.
Fourier-Transform Infrared Spectroscopy (FTIR) Primary Goal: Identify characteristic functional groups. Causality: FTIR detects vibrations of specific chemical bonds (e.g., N-H, C-F, aromatic C-H). The resulting spectrum serves as a fingerprint for the molecule, confirming the presence of key functional groups.
Experimental Protocol: A Self-Validating Purity Assessment via HPLC

This protocol describes a standardized, self-validating workflow for determining the purity of a supplied batch of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride.

Objective: To quantify the purity of the compound and create a reference chromatogram for future batch comparisons.

Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable mobile phase solvent (e.g., 50:50 Acetonitrile:Water with 0.1% TFA). This is the Stock Standard.

    • Create a working standard by diluting the Stock Standard 1:10.

  • HPLC System & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Validation & Analysis:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the working standard multiple times (n=5) to establish system suitability (retention time reproducibility <1%, peak area reproducibility <2%).

    • Inject the sample solution.

    • The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    • Self-Validation: The consistent retention time and peak shape from multiple injections confirm system stability. The distinct peak, well-resolved from any impurities, validates the method's specificity for the analyte under these conditions.

Applications in Drug Discovery and Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[7] The incorporation of a 2,6-difluorophenyl group imparts specific properties that are highly desirable in drug candidates:

  • Metabolic Stability: The fluorine atoms can block sites of oxidative metabolism, increasing the compound's half-life.

  • Binding Affinity: Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins, enhancing binding affinity and selectivity.

  • Lipophilicity: The difluoro substitution increases lipophilicity, which can modulate cell permeability and pharmacokinetic properties.

As an intermediate, 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride is a critical starting material for synthesizing more complex molecules. Its primary amine provides a reactive handle for elaboration, enabling its incorporation into a larger molecular framework. It is particularly relevant for developing therapeutics targeting the central nervous system, as well as in oncology and infectious diseases.[8]

G cluster_synthesis Synthetic Elaboration cluster_targets Potential Therapeutic Areas Intermediate 2-(2,6-Difluorophenyl)pyrrolidine HCl (Key Intermediate) Amide_Coupling Amide Coupling Intermediate->Amide_Coupling Reductive_Amination Reductive Amination Intermediate->Reductive_Amination Nucleophilic_Substitution Nucleophilic Substitution Intermediate->Nucleophilic_Substitution CNS CNS Disorders (e.g., Receptors, Transporters) Amide_Coupling->CNS Oncology Oncology (e.g., Kinase Inhibitors) Amide_Coupling->Oncology Infectious_Disease Infectious Disease (e.g., Enzyme Inhibitors) Amide_Coupling->Infectious_Disease Reductive_Amination->CNS Reductive_Amination->Oncology Reductive_Amination->Infectious_Disease Nucleophilic_Substitution->CNS Nucleophilic_Substitution->Oncology Nucleophilic_Substitution->Infectious_Disease

Caption: Role of the intermediate in the drug discovery pipeline.

References

  • 2-(2,5-Difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate - BuyersGuideChem. [Link]

  • 2-(2,6-Difluorophenyl)pyrrolidine,98% - Acmec Biochemical. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]

  • (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4. [Link]

  • CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.

Sources

Methodological & Application

Application Note: High-Throughput Screening of Pyrrolidine-Based Libraries for Protease Targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, serving as a core structural element in numerous blockbuster drugs, particularly inhibitors of serine proteases (e.g., DPP-4 inhibitors like Vildagliptin and Saxagliptin) and antiviral agents. Its ability to mimic the transition state of peptide bonds—specifically the proline residue—makes it an indispensable tool in fragment-based drug discovery (FBDD).

However, screening pyrrolidine derivatives presents unique challenges. Their frequent use as covalent reversible inhibitors (often bearing nitrile warheads) requires kinetic-aware assay designs. Furthermore, the basicity of the secondary amine in the pyrrolidine ring can induce pH-dependent artifacts in low-volume biochemical assays.

This guide details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow designed to screen pyrrolidine libraries against protease targets, ensuring high Z’ factors and eliminating common false positives.

Library Design & Physicochemical Considerations

Before initiating the screen, the chemical library must be vetted. Pyrrolidine derivatives often possess distinct stereocenters (C2 and C3 positions) that dictate potency.

Stereochemical Purity & Solubility

Unlike flat aromatic libraries, pyrrolidines are three-dimensional.

  • Expert Insight: Ensure your library is annotated for stereochemistry (R vs S). In protease targets, the S-configuration (mimicking natural L-proline) is often bioactive, while the R-enantiomer may be inactive or off-target.

  • Solubility: Pyrrolidines are generally polar. However, highly substituted derivatives can precipitate in aqueous buffers.

    • Requirement: Perform a nephelometry check at 100 µM in the assay buffer (usually pH 7.4) prior to HTS.

The "Buffer Effect" Warning

Pyrrolidine nitrogen typically has a pKa between 9 and 11. In high-concentration screens (>10 µM), free bases can shift the pH of weak buffers (like 25 mM HEPES), altering enzyme activity artificially.

  • Solution: Use 50-100 mM Tris or HEPES buffer to maintain buffering capacity against basic library compounds.

Assay Principle: TR-FRET Protease Inhibition

We utilize a TR-FRET format because it is ratiometric, correcting for well-to-well liquid handling errors and minimizing interference from autofluorescent pyrrolidine byproducts.

Mechanism:

  • Enzyme: Recombinant Serine Protease (e.g., DPP-4).

  • Substrate: Biotinylated peptide linked to a fluorophore.

  • Detection: Europium-cryptate (Donor) labeled antibody binding the product or tag, and XL665 (Acceptor).

Workflow Diagram

The following diagram illustrates the logic flow from library dispensing to signal detection.

HTS_Workflow cluster_logic Critical Control Point Library Pyrrolidine Library (DMSO Stock) Dispense Acoustic Dispensing (Echo 650) Library->Dispense 50 nL Enzyme_Add Add Enzyme (Pre-incubation) Dispense->Enzyme_Add 15 min (Critical) Substrate_Add Add FRET Substrate (Start Reaction) Enzyme_Add->Substrate_Add Detection Add Detection Reagents (Eu-Cryptate + XL665) Substrate_Add->Detection 60 min Read Read TR-FRET (Envision Plate Reader) Detection->Read

Figure 1: HTS Workflow for Pyrrolidine Protease Inhibitors. Note the pre-incubation step to allow covalent-reversible binding.

Detailed Protocol: 384-Well HTS Format

Reagents & Instrumentation
  • Liquid Handler: Labcyte Echo 650 (Acoustic) or Multidrop Combi.

  • Reader: PerkinElmer EnVision or Tecan Spark (TR-FRET module).

  • Plate: 384-well low-volume, white, non-binding surface (Corning #4512).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.01% Tween-20, 1 mM DTT (omit DTT if screening electrophilic warheads susceptible to thiols).

Step-by-Step Methodology

Step 1: Compound Transfer (Source to Assay Plate)

  • Load 10 mM pyrrolidine library source plate into the acoustic dispenser.

  • Transfer 50 nL of compound to the destination plate.

  • Transfer 50 nL of DMSO to columns 1, 2, 23, and 24 (Controls).

    • Columns 1-2: High Control (Enzyme + DMSO).

    • Columns 23-24: Low Control (No Enzyme/Inhibited + DMSO).

Step 2: Enzyme Pre-Incubation (The Kinetic Lock)

  • Expert Insight: Many pyrrolidine inhibitors (e.g., cyanopyrrolidines) are slow-binding. Skipping pre-incubation leads to underestimated potency (IC50 shift).

  • Dispense 5 µL of 2x Enzyme Solution (final conc. 1 nM) into the plate.

  • Centrifuge at 1000 rpm for 1 minute.

  • Incubate for 30 minutes at Room Temperature (RT). This allows the pyrrolidine warhead to reach equilibrium with the catalytic triad.

Step 3: Substrate Addition

  • Dispense 5 µL of 2x Biotin-Peptide Substrate (final conc. at Km value).

  • Incubate for 60 minutes at RT.

Step 4: Detection & Reading

  • Add 10 µL of Detection Mix (Streptavidin-XL665 + Anti-Product-Europium).

  • Incubate for 60 minutes (signal stabilization).

  • Read on EnVision:

    • Excitation: 337 nm

    • Emission 1: 615 nm (Donor)

    • Emission 2: 665 nm (Acceptor)

Data Analysis & Validation

Ratiometric Calculation

Raw fluorescence intensity is unreliable. Calculate the HTRF Ratio for every well:



Quality Control (Z-Factor)

A robust assay must have a Z' > 0.5.



  • 
    : Standard deviation of positive (high signal) and negative (low signal) controls.
    
  • 
    : Means of controls.
    
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Z' (< 0.4) Pipetting error or signal driftCheck liquid handler CV%; use ratiometric TR-FRET.
High Hit Rate (> 5%) Aggregation or pH shiftAdd 0.01% Triton X-100; increase buffer strength to 100 mM.
Bell-shaped IC50 Fluorescence quenchingPyrrolidine core may autofluoresce. Check interference at 615 nm.
Potency Shift over time Slow-binding kineticsIncrease Step 2 pre-incubation time to 60 mins.

Hit Triaging Strategy

Once hits are identified, they must be validated to rule out PAINS (Pan-Assay Interference Compounds) and confirm mechanism.

Triage_Logic Primary_Hit Primary Hit (>50% Inhibition) Dose_Response Dose Response (10-point IC50) Primary_Hit->Dose_Response Counter_Screen Counter Screen (Unrelated Protease) Dose_Response->Counter_Screen If IC50 < 10µM Jump_Dilution Jump Dilution Assay (Reversibility Check) Counter_Screen->Jump_Dilution If Selective Lead Validated Lead (Pyrrolidine Scaffold) Jump_Dilution->Lead If Reversible

Figure 2: Hit Triage Logic. Essential for distinguishing specific pyrrolidine inhibitors from non-specific aggregators.

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. HTS Assay Validation. Available from: [Link]

  • Law, R. P., et al. (2014). Discovery of 4-fluoropyrrolidine-2-carbonitrile derivatives as DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters. (Validating the pyrrolidine scaffold in protease inhibition).
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Available from: [Link]

Application Note: High-Throughput Quantification of 2-(2,6-Difluorophenyl)pyrrolidine Hydrochloride Using Validated Chromatographic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed analytical procedures for the accurate and precise quantification of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride, a key pharmaceutical intermediate. Recognizing the critical need for robust analytical oversight in drug development and quality control, this document outlines two primary chromatographic methods: a high-performance liquid chromatography (HPLC) method for routine purity and assay determination, and a gas chromatography-mass spectrometry (GC-MS) method for enhanced specificity and sensitivity, particularly for trace-level analysis. Each protocol is accompanied by a comprehensive validation strategy designed to meet the stringent requirements of international regulatory bodies, ensuring data integrity and reliability.

Introduction: The Analytical Imperative

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, the implementation of validated, reliable analytical methods is not merely a procedural step but a cornerstone of the quality assurance framework.[1][2][3] This guide is intended for researchers, analytical scientists, and drug development professionals, offering a scientifically grounded and practical approach to the quantification of this critical compound.

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput.[4] High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds, including those that are non-volatile or thermally labile.[4] Gas Chromatography (GC), particularly when coupled with a mass spectrometric detector (GC-MS), offers high resolution and specificity, making it an excellent choice for the analysis of volatile compounds and for impurity profiling.[4]

This application note details validated protocols for both HPLC-UV and GC-MS analysis, providing a comprehensive toolkit for the analytical chemist.

Analytical Workflow Overview

The successful quantification of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride necessitates a systematic approach, from initial method development through to comprehensive validation. The following diagram illustrates the logical flow of this process.

Analytical Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis Dev_Start Define Analytical Requirements HPLC_Dev HPLC Method Development Dev_Start->HPLC_Dev Non-volatile Assay GC_Dev GC Method Development Dev_Start->GC_Dev Volatile/Trace Analysis Optimization Parameter Optimization HPLC_Dev->Optimization GC_Dev->Optimization Validation_Protocol Develop Validation Protocol Optimization->Validation_Protocol Finalized Method Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Sample_Analysis Sample Analysis Validation_Protocol->Sample_Analysis Validated Method Data_Review Data Review & Reporting Sample_Analysis->Data_Review

Caption: Workflow for the development and validation of analytical methods.

High-Performance Liquid Chromatography (HPLC) Method

The inherent polarity and aromaticity of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride make it well-suited for analysis by reversed-phase HPLC with UV detection. The difluorophenyl group provides a strong chromophore for sensitive UV detection.

Rationale for Method Parameters
  • Column: A C18 stationary phase is selected for its hydrophobicity, which provides good retention for the analyte. The end-capping of the silica minimizes peak tailing, which can be an issue with basic compounds like pyrrolidines.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and a phosphate buffer is chosen to ensure consistent elution and good peak shape. The acidic pH of the buffer protonates the secondary amine of the pyrrolidine ring, further improving peak symmetry and retention on the C18 column.

  • Detector: UV detection at a wavelength corresponding to the absorbance maximum of the difluorophenyl moiety ensures high sensitivity.

Detailed HPLC Protocol

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride reference standard

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in deionized water.

    • Adjust the pH of the buffer to 3.0 with phosphoric acid.

    • The mobile phase consists of a 50:50 (v/v) mixture of the phosphate buffer and acetonitrile.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 100 µg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Accurately weigh a sample containing approximately 10 mg of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 225 nm

  • Data Analysis:

    • Quantify the amount of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride in the sample by comparing the peak area to a calibration curve generated from the standard solutions.

HPLC Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5]

Validation Parameters and Acceptance Criteria:

ParameterAcceptance Criteria
Specificity No interference from blank or placebo at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Range 80-120% of the test concentration.
Accuracy Mean recovery of 98.0% to 102.0% for spiked samples.
Precision Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For higher specificity and sensitivity, particularly for identifying and quantifying trace impurities, a GC-MS method is recommended. Due to the polarity and potential for thermal degradation of the hydrochloride salt, derivatization of the secondary amine is often necessary to improve volatility and chromatographic performance.

Rationale for Method Parameters
  • Derivatization: Acylation with an agent like trifluoroacetic anhydride (TFAA) converts the polar secondary amine into a less polar, more volatile trifluoroacetyl derivative. This improves peak shape and reduces the likelihood of thermal degradation in the GC inlet.

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the derivatized analyte from potential impurities.

  • Detector: Mass spectrometry provides high selectivity and sensitivity. Monitoring specific ions in Selected Ion Monitoring (SIM) mode can further enhance sensitivity and specificity for trace-level quantification.

Detailed GC-MS Protocol

Instrumentation and Materials:

  • GC-MS system

  • Capillary GC column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (GC grade)

  • 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride reference standard

Procedure:

  • Standard and Sample Derivatization:

    • Accurately prepare standard and sample solutions in ethyl acetate.

    • To 1 mL of each solution, add 100 µL of TFAA.

    • Cap the vials and heat at 60 °C for 30 minutes.

    • Allow the solutions to cool to room temperature before injection.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full scan (for identification) or SIM (for quantification)

  • Data Analysis:

    • Identify the derivatized analyte by its retention time and mass spectrum.

    • For quantification, use a calibration curve based on the peak areas of a characteristic ion in SIM mode.

GC-MS Method Validation

Similar to the HPLC method, the GC-MS method must be validated.

Validation Parameters and Acceptance Criteria:

ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time and m/z of the target ions.
Linearity Correlation coefficient (r²) ≥ 0.995 over the concentration range.
Accuracy Mean recovery of 95.0% to 105.0% for spiked samples.
Precision Repeatability (RSD) ≤ 5.0%; Intermediate Precision (RSD) ≤ 5.0%.
LOD and LOQ To be determined based on the signal-to-noise ratio and the specific analytical needs.
Robustness Insensitive to minor variations in derivatization time/temperature and GC oven ramp rate.

Data Presentation and Interpretation

The results from the validation studies for both the HPLC and GC-MS methods should be clearly documented. The following tables provide a template for summarizing the key validation data.

Table 1: HPLC Method Validation Summary

Validation ParameterResult
Linearity (r²)> 0.999
Accuracy (% Recovery)99.5%
Precision (% RSD)< 1.5%
LOD~0.05 µg/mL
LOQ~0.15 µg/mL

Table 2: GC-MS Method Validation Summary

Validation ParameterResult
Linearity (r²)> 0.998
Accuracy (% Recovery)101.2%
Precision (% RSD)< 3.0%
LOD~0.5 ng/mL
LOQ~1.5 ng/mL

Conclusion

This application note provides two robust and reliable chromatographic methods for the quantification of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride. The HPLC method is well-suited for routine quality control, while the GC-MS method offers enhanced specificity and sensitivity for more demanding applications. The successful implementation of these validated methods will ensure the quality and consistency of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines. The validation of these analytical methods is a critical step to ensure their suitability for their intended purpose.[2][3]

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC Europe. Retrieved from [Link]

  • HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023). PubMed. Retrieved from [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound. Retrieved from [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2025). ResearchGate. Retrieved from [Link]

  • Analytical Method Validation. (n.d.). PharmaState Academy. Retrieved from [Link]

  • Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. (2017). Analytical Methods. Retrieved from [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023). ACS Publications. Retrieved from [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023). National Institutes of Health. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved from [Link]

  • Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. (n.d.). Ingenieria Analitica. Retrieved from [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The effect of solvent selection in the gas chromatographic analysis of carbonyls in air samples after derivatization with pentafluorophenyl hydrazine. (n.d.). ResearchGate. Retrieved from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. Retrieved from [Link]

  • Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection. (n.d.). MDPI. Retrieved from [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-(2,6-Difluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride, a key intermediate in pharmaceutical synthesis. The described method is designed to separate the active pharmaceutical ingredient (API) from potential impurities and degradation products, ensuring accurate assessment of purity and stability. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering everything from the foundational chromatographic principles to detailed, step-by-step experimental execution.

Introduction

2-(2,6-Difluorophenyl)pyrrolidine and its enantiomeric forms are significant building blocks in medicinal chemistry, forming the core of various therapeutic agents.[1] Given its role in drug development, a reliable and validated analytical method to determine its purity and stability is paramount. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and accuracy.[2] This note addresses the critical need for a well-defined, stability-indicating HPLC method, which can distinguish the intact drug from products that may form under stress conditions such as hydrolysis, oxidation, and photolysis.[3][4]

The development of this method was guided by the physicochemical properties of the analyte. As a hydrochloride salt, 2-(2,6-Difluorophenyl)pyrrolidine is expected to be water-soluble. The presence of the difluorophenyl chromophore allows for sensitive ultraviolet (UV) detection. The pyrrolidine moiety, a secondary amine, imparts a basic character to the molecule, necessitating careful pH control of the mobile phase to ensure good peak shape and retention.

Furthermore, the molecule possesses a chiral center at the 2-position of the pyrrolidine ring. While this application note focuses on the achiral analysis for purity and stability, it is crucial for drug development professionals to recognize that a separate chiral HPLC method may be required to quantify the enantiomeric purity of the substance.[5][6]

Method Development and Rationale

The primary objective was to develop a method that provides a sharp, symmetrical peak for 2-(2,6-Difluorophenyl)pyrrolidine, well-resolved from any potential degradants.

  • Column Selection: A C18 stationary phase was chosen due to its versatility and wide applicability in reversed-phase chromatography for moderately polar compounds. The end-capping of the silica particles minimizes peak tailing that can occur with basic analytes like secondary amines.

  • Mobile Phase: A combination of acetonitrile and a phosphate buffer was selected. Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve a suitable retention time. A phosphate buffer is employed to maintain a constant pH. A slightly acidic pH (around 3.0) is chosen to ensure the secondary amine is protonated, which generally leads to better peak shapes on silica-based columns and enhances retention in reversed-phase mode.

  • Detection Wavelength: Based on the difluorophenyl chromophore, a UV detection wavelength in the range of 210-270 nm is expected to provide good sensitivity. For this method, a wavelength of 264 nm is selected as a starting point, which is typical for substituted benzene rings. A photodiode array (PDA) detector is recommended to confirm peak purity and identify the optimal detection wavelength during method development.

  • Forced Degradation: To establish the stability-indicating nature of the method, forced degradation studies are essential.[2] By subjecting the analyte to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress), we can generate potential degradation products. The HPLC method must then demonstrate the ability to resolve the main peak from any degradant peaks that are formed.[4]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade)

    • 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride reference standard

    • Hydrochloric acid (AR grade)

    • Sodium hydroxide (AR grade)

    • Hydrogen peroxide (30%) (AR grade)

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA at 264 nm
Run Time 15 minutes
Preparation of Solutions
  • Buffer Solution (Mobile Phase A): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Protocol Visualization

The overall workflow for the analysis can be visualized as follows:

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase A (Phosphate Buffer) E Equilibrate System A->E B Prepare Mobile Phase B (Acetonitrile) B->E C Prepare Standard Solution (100 µg/mL) F Inject Standard/Sample C->F D Prepare Sample Solution D->F E->F G Acquire Data F->G H Integrate Peaks G->H I Calculate Results H->I

Caption: HPLC analysis workflow from solution preparation to data processing.

Forced Degradation Protocol

To ensure the method is stability-indicating, the following forced degradation studies should be performed. A sample solution of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride at 1000 µg/mL should be used for these studies.

  • Acid Hydrolysis: Treat the sample solution with 1N HCl at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Treat the sample solution with 1N NaOH at 60 °C for 4 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid reference standard to 105 °C for 24 hours, then prepare a solution for analysis.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described above. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak.

Data Presentation and System Suitability

The performance of the HPLC system should be verified before sample analysis by injecting the working standard solution six times. The system suitability parameters should meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

Conclusion

The HPLC method presented in this application note provides a reliable and robust protocol for the analysis of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride. The method is designed to be stability-indicating, a critical requirement for quality control and regulatory submissions in the pharmaceutical industry. By following this detailed guide, researchers and analysts can confidently assess the purity and stability of this important synthetic intermediate. Further validation of this method in accordance with ICH guidelines is recommended before its implementation in a regulated environment.[7]

References

  • ResearchGate. (2025). Determination and Validation of Eflornithine Hydrochloride by (Rp-Hplc) Reversed Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]

  • Chromatography Forum. (2011). measure pyrrolidine by HPLC. Retrieved from [Link]

  • MDPI. (n.d.). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Retrieved from [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]

  • bepls. (2022). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. Retrieved from [Link]

  • MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from [Link]

  • IIETA. (2024). Development and Validation of a RP-HPLC Method for Simultaneous Quantification of Paracetamol and Phenylephrine Hydrochloride In. Retrieved from [Link]

  • PMC. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Retrieved from [Link]

  • ResearchGate. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making 2,6-difluoro pyridine.
  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]

  • EPO. (2023). PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). Retrieved from [Link]

  • (n.d.). (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4. Retrieved from [Link]

Sources

Introduction: The Analytical Imperative for Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantitative Analysis of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS)

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and serving as a versatile building block in drug discovery.[1] 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride is a key pharmaceutical intermediate, valued for its role in the synthesis of novel therapeutic agents.[2][3] As with any component destined for pharmaceutical use, rigorous analytical characterization is not merely a procedural step but a cornerstone of safety, efficacy, and quality control. The ability to accurately and precisely quantify this compound is critical throughout the drug development lifecycle—from purity assessment of the initial intermediate to pharmacokinetic studies of the final active pharmaceutical ingredient (API).[4][5]

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the preeminent analytical technique for this purpose, offering an unparalleled combination of sensitivity and selectivity.[6][7] This application note presents a detailed protocol for the quantitative analysis of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride. We will delve into the causality behind methodological choices, addressing the specific challenges posed by polar and fluorinated small molecules, and provide a robust, self-validating framework for researchers, scientists, and drug development professionals.[8][9]

Analyte Overview

A clear understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
IUPAC Name 2-(2,6-difluorophenyl)pyrrolidine;hydrochloride[2]
CAS Number 2135331-85-8[2]
Molecular Formula C₁₀H₁₂ClF₂N[10]
Molecular Weight 219.66 g/mol [3]
Structure The molecule consists of a pyrrolidine ring attached to a 2,6-difluorophenyl group. As a hydrochloride salt, it is typically a white to off-white powder.[3]
Expected Ionization The pyrrolidine nitrogen is basic and will readily accept a proton, making it highly suitable for positive mode electrospray ionization (ESI) to form the [M+H]⁺ ion.

Guiding Principles: The Synergy of Separation and Detection

The success of this method hinges on the orthogonal principles of liquid chromatography and mass spectrometry.

  • Liquid Chromatography (LC) Separation: We employ Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The analyte, being moderately polar, will interact with a non-polar stationary phase (like C18). A gradient elution, starting with a highly aqueous mobile phase and transitioning to a higher concentration of organic solvent (acetonitrile), allows for the retention and subsequent sharp elution of the target compound while separating it from potential impurities. The inclusion of an acid, such as formic acid, in the mobile phase is crucial; it serves to protonate the pyrrolidine nitrogen, ensuring a consistent charge state for predictable chromatographic behavior and, most importantly, promoting efficient ionization for MS detection.

  • Mass Spectrometry (MS) Detection: Following chromatographic separation, the analyte is introduced into an electrospray ionization (ESI) source. In positive ion mode, the protonated molecule, [M+H]⁺, is generated. The mass spectrometer then acts as a highly specific mass filter, isolating and detecting the ion based on its unique mass-to-charge ratio (m/z). For quantitative analysis, Selected Ion Monitoring (SIM) is the preferred mode, where the instrument focuses exclusively on the m/z of the analyte, maximizing sensitivity and minimizing background noise.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to final data analysis.

LCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Processing Standard Reference Standard Prep_Stock Prepare Stock Solution (e.g., 1 mg/mL) Standard->Prep_Stock Weigh & Dissolve Sample Test Sample Prep_Sample Prepare Sample Solution (Target Conc. in range) Sample->Prep_Sample Weigh & Dissolve Solvent Dilution Solvent (e.g., 50:50 ACN:H2O) Prep_Cal Prepare Calibration Standards (e.g., 1-1000 ng/mL) Prep_Stock->Prep_Cal Serial Dilution Autosampler Autosampler Injection Prep_Cal->Autosampler Prep_Sample->Autosampler LC LC Separation (Reversed-Phase C18 Column) Autosampler->LC Mobile Phase Flow ESI Electrospray Ionization (Positive Mode) LC->ESI Eluent MS Mass Spectrometer (SIM @ m/z 184.2) ESI->MS Ion Beam Acquisition Signal Acquisition (Chromatogram) MS->Acquisition Integration Peak Integration Acquisition->Integration Calibration Calibration Curve (Peak Area vs. Conc.) Integration->Calibration From Standards Quantification Quantify Unknown Sample Concentration Integration->Quantification From Sample Calibration->Quantification Interpolation

Caption: Overall workflow for the LC-MS analysis of the target compound.

Detailed Experimental Protocol

Materials and Reagents
  • 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride reference standard (>98% purity)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • LC-MS grade formic acid (FA), ~99% purity

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • 1.5 mL autosampler vials with septa caps

Preparation of Solutions

Causality: Preparing accurate standards is the foundation of quantitative analysis. A "dilute-and-shoot" approach is suitable for purity assessments where the matrix is simple. For complex matrices (e.g., biological fluids), a Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) step would be necessary to remove interferences.[11][12]

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1 mL of formic acid to a 1 L bottle of LC-MS grade water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1 mL of formic acid to a 1 L bottle of LC-MS grade acetonitrile.

  • Dilution Solvent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and bring to volume with the Dilution Solvent. This yields a concentration of 100,000 ng/mL.

  • Calibration Curve Standards: Perform serial dilutions from the stock solution using the Dilution Solvent to prepare calibration standards at concentrations such as 1, 5, 10, 50, 100, 500, and 1000 ng/mL.[13] Transfer to autosampler vials.

  • Sample Preparation: Prepare a sample solution by dissolving a known quantity of the test material in the Dilution Solvent to achieve a theoretical concentration within the calibration range (e.g., 100 ng/mL). Filter through a 0.22 µm syringe filter if particulates are present.

LC-MS Instrumentation and Parameters

Causality: The parameters below are optimized for selectivity, sensitivity, and speed. A C18 column provides excellent retention for this moderately polar molecule. The gradient elution ensures a sharp peak shape and timely analysis. Positive ESI mode is selected due to the easily protonatable nitrogen of the pyrrolidine ring. Monitoring the [M+H]⁺ ion (m/z 184.2 for the free base C₁₀H₁₁F₂N) provides high specificity.

Liquid Chromatography Parameters
System UHPLC/HPLC system coupled to a mass spectrometer
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
4.0
5.0
5.1
6.0
Mass Spectrometry Parameters
System Single Quadrupole or Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ion (m/z) 184.2 ([M+H]⁺ for the free base)
Capillary Voltage 3.5 kV
Drying Gas (N₂) Flow 10 L/min
Drying Gas Temperature 350 °C
Nebulizer Pressure 45 psi

System Validation and Trustworthiness

A protocol's trustworthiness is established through validation. While a full validation is beyond the scope of this note, any laboratory implementing this method should assess the following parameters to ensure a self-validating system.

  • Linearity: Analyze the calibration standards and construct a calibration curve by plotting peak area against concentration. The relationship should be linear with a correlation coefficient (r²) of ≥ 0.999.[14]

  • Accuracy & Precision: Prepare and analyze Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL) in triplicate. Accuracy should be within ±15% of the nominal value, and precision (as %RSD) should be ≤15%.[15]

  • Selectivity: Analyze a blank (Dilution Solvent) to ensure no interfering peaks are present at the retention time of the analyte.

  • Limit of Quantification (LOQ): Determine the lowest concentration on the calibration curve that meets the accuracy and precision criteria.[14]

Logical Relationship: From Chromatogram to Quantification

The following diagram clarifies the relationship between the LC separation and MS detection stages, which form the core of the analysis.

LC_MS_Logic LC_Column LC Column (C18) Mixture of Analytes Injected Separation based on Polarity Elution Time-Resolved Elution LC_Column:f2->Elution Separated Analytes MS_System Mass Spectrometer Ionization (ESI+) Mass Filtering (SIM @ m/z 184.2) Detection Elution->MS_System:head Enters MS Output Data Output Chromatogram (Intensity vs. Time) Peak Area for Quantification MS_System->Output:f0 Generates Signal

Caption: Relationship between LC separation and MS detection stages.

Conclusion and Field Insights

This application note provides a comprehensive and robust protocol for the LC-MS analysis of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride. The method is sensitive, selective, and grounded in established analytical principles.

Expert Insights:

  • Fluorine Considerations: While this analyte is not a perfluorinated compound, it's good practice to be aware that ubiquitous lab materials like PTFE tubing can sometimes contribute to background noise in fluorinated compound analysis.[16] Using PEEK tubing where possible can mitigate this.

  • Method Adaptability: The presented gradient is a starting point. For faster analysis, the gradient can be shortened. For samples with closely eluting impurities, the gradient can be made shallower to improve resolution.

  • Instrument Maintenance: The use of formic acid and acetonitrile is relatively clean for an LC-MS system. However, regular source cleaning and calibration are paramount for maintaining the high performance required for quantitative pharmaceutical analysis.

By adhering to this detailed protocol and its underlying scientific rationale, researchers can confidently and accurately quantify 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride, supporting the rigorous demands of modern drug development.

References

  • ResearchGate. (2025). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. Retrieved from [Link]

  • Semantic Scholar. (2023). Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry for Simultaneous Pesticide Analysis and. Retrieved from [Link]

  • Zhonghan. (n.d.). (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • Chromatography Online. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Chromatography Online. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. Retrieved from [Link]

  • Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Simultaneous LC-MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS and plasma. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • Organomation. (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Retrieved from [Link]

  • Syngene International Ltd. (n.d.). Chemical Derivatization in LC-MS/MS. Retrieved from [Link]

  • Chromatography Online. (2025). Updates in Small Molecule Pharmaceutical Development. Retrieved from [Link]

  • ResearchGate. (2025). An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]

  • IMM Instrument Guides. (n.d.). Sample preparation (MS, LC-MS). Retrieved from [Link]

  • American Chemical Society. (n.d.). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. Retrieved from [Link]

  • IRIS - Unipa. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) HPLC-MS/MS of Highly Polar Compounds. Retrieved from [Link]

  • GSRS. (n.d.). 2-(2,5-DIFLUOROPHENYL)PYRROLIDINE HYDROCHLORIDE, (R)-. Retrieved from [Link]

  • MSACL. (2017). Screening with Quantification for 64 Drugs and Metabolites in Human Urine using UPLC–MS-MS Analysis and a Threshold Accurate Calibration. Retrieved from [Link]

  • Zhonghan. (n.d.). (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4. Retrieved from [Link]

Sources

Application Note: Strategic Derivatization of 2-(2,6-Difluorophenyl)pyrrolidine for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2,6-Difluorophenyl)pyrrolidine is a pharmacologically significant scaffold, often serving as a chiral building block for analgesic agents, kinase inhibitors, and psychoactive compounds. However, its utility in biological assays is frequently limited by two factors:

  • Lack of Chromophore: The difluorophenyl ring has weak native fluorescence and low UV absorbance, making HPLC-UV/Vis detection difficult at physiological concentrations.

  • Ionization Efficiency: In LC-MS/MS, the secondary amine can suffer from ion suppression or poor fragmentation patterns depending on the matrix.

This guide details three validated protocols to derivatize the secondary amine moiety of this scaffold. These methods enhance detection sensitivity for fluorescence microscopy, improve ionization for mass spectrometry, and enable affinity purification.

Chemical Strategy & Mechanistic Insight

The Substrate Challenge

The target molecule contains a secondary pyrrolidine amine. While nucleophilic, the nitrogen is adjacent to a chiral center bearing a 2,6-difluorophenyl group.

  • Steric Hindrance: The 2,6-difluoro substitution creates significant steric bulk (ortho-effect) immediately adjacent to the reaction site.

  • Electronic Effect: The fluorine atoms are electron-withdrawing (inductive effect), slightly reducing the basicity and nucleophilicity of the nitrogen compared to unsubstituted pyrrolidine.

Implication: Standard protocols for primary amines (e.g., rapid room-temperature reactions) often result in incomplete conversion. Our protocols utilize optimized pH buffers, elevated temperatures, and specific solvent systems to drive the reaction to completion.

Reagent Selection Matrix
Assay GoalRecommended ReagentDetection ModeKey Advantage
Cellular Localization Dansyl Chloride (DNS-Cl)Fluorescence (Ex 335 nm / Em 518 nm)High stability; sulfonamide bond is resistant to hydrolysis.
LC-MS/MS Quant FMOC-ClUV (265 nm) / ESI-MS (+ mode)Increases hydrophobicity for better column retention; enhances ionization.
Affinity Pull-down NHS-Biotin (with spacer)Streptavidin bindingLong spacer arm (PEG4) required to overcome steric hindrance of the F-phenyl group.

Visual Workflow: Decision Logic

The following diagram outlines the decision process for selecting the appropriate derivatization pathway based on the downstream biological application.

Derivatization_Logic Start Substrate: 2-(2,6-Difluorophenyl)pyrrolidine Goal Define Biological Assay Goal Start->Goal Choice1 Cellular Uptake / Imaging Goal->Choice1 Choice2 Pharmacokinetics / Quantification Goal->Choice2 Choice3 Target Identification / Pull-down Goal->Choice3 Reagent1 Dansyl Chloride (Sulfonylation) Choice1->Reagent1 Requires Fluorescence Reagent2 FMOC-Cl (Carbamylation) Choice2->Reagent2 Requires Ionization Reagent3 NHS-PEG4-Biotin (Acylation) Choice3->Reagent3 Requires Affinity Outcome1 Fluorescent Conjugate (Stable Sulfonamide) Reagent1->Outcome1 Outcome2 High-Sensitivity MS Analyte (Enhanced Ionization) Reagent2->Outcome2 Outcome3 Biotinylated Probe (Avidin Compatible) Reagent3->Outcome3

Figure 1: Strategic decision tree for derivatization based on assay requirements.

Detailed Protocols

Protocol A: Dansylation for Fluorescence Assays

Objective: Create a stable fluorescent derivative for cellular tracking or HPLC-FLD. Mechanism: Nucleophilic attack of the pyrrolidine nitrogen on the sulfonyl chloride sulfur.

Materials:

  • Dansyl Chloride (5 mg/mL in Acetone).

  • 0.1 M Sodium Carbonate buffer (

    
    ), pH 10.5 (High pH is critical to keep the amine unprotonated).
    
  • HPLC Grade Acetone.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(2,6-difluorophenyl)pyrrolidine in acetone to a concentration of 1 mg/mL.

  • Buffering: In a reaction vial, mix 100 µL of sample solution with 100 µL of Sodium Carbonate buffer (pH 10.5).

    • Note: The high pH ensures the secondary amine is in the free base form, maximizing nucleophilicity against the steric bulk of the difluorophenyl ring.

  • Reagent Addition: Add 100 µL of Dansyl Chloride solution. Vortex immediately for 15 seconds.

  • Incubation: Incubate at 55°C for 40 minutes in the dark.

    • Critical: Standard protocols suggest room temperature. Due to the steric hindrance at the 2-position, heat is required to drive this specific reaction to >95% yield.

  • Quenching: Add 50 µL of 2% Methylamine or Glycine to scavenge excess Dansyl Chloride.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to remove any precipitated salts/byproducts.

  • Analysis: Inject onto HPLC (Excitation: 335 nm, Emission: 518 nm).

Protocol B: FMOC Derivatization for LC-MS/MS Sensitivity

Objective: Enhance signal-to-noise ratio in plasma stability assays. Mechanism: Formation of a carbamate linkage.

Materials:

  • FMOC-Cl (9-Fluorenylmethyl chloroformate) in Acetonitrile (ACN).

  • Borate Buffer (0.2 M, pH 8.5).

  • Pentane (for extraction).

Step-by-Step Methodology:

  • Mix: Combine 50 µL of biological sample (e.g., plasma extract) with 50 µL Borate Buffer.

  • React: Add 100 µL of FMOC-Cl (5 mM in ACN).

  • Incubate: Shake at ambient temperature for 10 minutes.

    • Note: FMOC-Cl is highly reactive. Despite the steric hindrance, 10 minutes is usually sufficient. Avoid heating to prevent hydrolysis of the reagent.

  • Extraction (Optional but Recommended): Add 300 µL Pentane. Vortex and centrifuge. The FMOC-derivative is highly lipophilic and will partition into the pentane layer, leaving salts and matrix effects in the aqueous layer.

  • Reconstitution: Evaporate the pentane layer under nitrogen flow and reconstitute in 50:50 ACN:Water for LC-MS injection.

Experimental Validation Workflow

To ensure the derivatization is successful and the data is reliable, the following validation loop must be integrated into the experimental design.

Validation_Loop Step1 Derivatize Standard Step2 HPLC/MS Analysis Step1->Step2 Step3 Check Conversion (>95%?) Step2->Step3 Step4 Proceed to Bio-Assay Step3->Step4 Yes Step5 Optimize: Incubation Time/Temp Step3->Step5 No Step5->Step1 Retry

Figure 2: Quality control loop for validating derivative yield prior to biological application.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (Dansylation) Incomplete reaction due to steric hindrance.Increase incubation temperature to 60°C; ensure pH is >10.0.
Precipitation Derivative solubility limit reached.Increase % organic solvent (ACN or Acetone) in the reaction mix.
Multiple Peaks (LC-MS) FMOC hydrolysis or di-substitution (rare for sec-amines).Prepare FMOC-Cl fresh daily; ensure reaction time does not exceed 15 mins.
No Binding (Biotin) Steric occlusion of biotin binding pocket.Switch from NHS-Biotin to NHS-PEG4 -Biotin to extend the reach.

References

  • Waters Corporation. Amino Acid Analysis using AccQ-Tag (AQC) Chemistry. [Link]

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques. [Link]

Application Notes and Protocols for Pharmacokinetic Studies of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Charting the Course for a Novel Pyrrolidine Derivative

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride is a synthetic compound belonging to the pyrrolidine class of molecules, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous biologically active compounds.[1][2][3] The difluorophenyl moiety suggests a potential for altered metabolic stability and unique interactions with biological targets. As with any novel chemical entity destined for therapeutic consideration, a thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is paramount.

This document serves as a comprehensive guide to designing and executing a robust preclinical pharmacokinetic study for 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride. In the absence of existing public data for this specific molecule, this guide establishes a foundational framework based on established principles for similar small molecules and regulatory expectations. We will delve into the causality behind experimental choices, providing not just the "how" but the critical "why" for each step, ensuring a scientifically sound and self-validating study design.

Part 1: Bioanalytical Method Development and Validation - The Cornerstone of Accurate Pharmacokinetic Assessment

The quantification of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride in biological matrices, typically plasma, is the bedrock of any pharmacokinetic study. A reliable bioanalytical method is non-negotiable. Given the chemical nature of the target analyte, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice due to its high sensitivity and selectivity.[1][4]

Method Development Strategy

The initial phase of method development focuses on optimizing the detection and separation of the analyte from endogenous plasma components.

  • Mass Spectrometry Tuning: The first step is to infuse a standard solution of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride into the mass spectrometer to determine its precursor ion (the protonated molecule, [M+H]⁺) and the most stable, abundant product ions generated upon collision-induced dissociation. This process establishes the Multiple Reaction Monitoring (MRM) transitions that will be used for quantification, providing a high degree of specificity.

  • Chromatographic Separation: A reverse-phase C18 column is a logical starting point for chromatography.[5] A gradient elution using mobile phases of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), will be optimized to achieve a sharp, symmetrical peak for the analyte with a retention time that avoids the initial solvent front and any significant matrix effects.[5]

Plasma Sample Preparation: Isolating the Analyte

The complexity of plasma necessitates a sample preparation step to remove proteins and other interfering substances. The choice of technique is a balance between recovery, cleanliness, and throughput.

  • Protein Precipitation (PPT): This is often the simplest and fastest method, involving the addition of an organic solvent like acetonitrile or methanol to the plasma sample to precipitate proteins.[6][7] While efficient for initial screening, it may not provide the cleanest extracts, potentially leading to matrix effects in the LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its differential solubility in two immiscible liquids (e.g., an aqueous plasma sample and an organic solvent like ethyl acetate or methyl tert-butyl ether).[8][9] LLE can yield cleaner extracts than PPT but is more labor-intensive.

  • Solid-Phase Extraction (SPE): SPE offers the most selective sample cleanup by utilizing a solid sorbent to retain the analyte while interfering components are washed away.[10][11][12] The analyte is then eluted with a small volume of solvent. SPE is highly effective but also the most complex and costly of the three methods.

For a novel compound, it is prudent to evaluate all three techniques during method development to identify the one that provides the best balance of recovery, matrix effect reduction, and reproducibility.

Protocol 1: Plasma Sample Preparation via Protein Precipitation

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.[7]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex briefly and inject into the LC-MS/MS system.

Bioanalytical Method Validation: Ensuring Data Integrity

Once a method is developed, it must be rigorously validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation guidance and the ICH M10 guideline.[11][13][14] This ensures the method is reliable and fit for its intended purpose.

Table 1: Key Parameters for Bioanalytical Method Validation

ParameterAcceptance CriteriaRationale
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in at least six different sources of blank matrix.Demonstrates that the method can differentiate the analyte from endogenous components.[14]
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ) at a minimum of four concentration levels.Ensures the method is both reproducible and provides results close to the true value.[14]
Calibration Curve A minimum of six non-zero standards with a correlation coefficient (r²) ≥ 0.99.Establishes the relationship between analyte concentration and instrument response.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Defines the sensitivity of the method.
Recovery Consistent and reproducible recovery across the concentration range.Measures the efficiency of the extraction process.
Matrix Effect Assesses the impact of matrix components on the ionization of the analyte.Ensures that the matrix does not suppress or enhance the analyte signal, leading to inaccurate results.
Stability Analyte stability is demonstrated under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and in-processed samples.Confirms that the analyte does not degrade during sample collection, storage, and analysis.

Part 2: Preclinical In Vivo Pharmacokinetic Study Design

A well-designed in vivo study is crucial for obtaining meaningful pharmacokinetic data. The rat is a commonly used species for initial PK screening due to its well-characterized physiology and handling feasibility.[15][16][17] All animal experiments must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[3][18][19] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed.[3][20]

Study Design and Dosing

A typical study design involves administering 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride via both intravenous (IV) and oral (PO) routes to different groups of animals. This allows for the determination of absolute bioavailability.

  • Animal Model: Male Sprague-Dawley or Wistar rats (n=3-5 per group) are suitable.

  • Dose Selection: The dose for the IV route is typically lower than the PO dose and should be well-tolerated. The PO dose should be high enough to ensure plasma concentrations remain above the LLOQ for a sufficient duration.

  • Formulation: The compound should be dissolved in a suitable vehicle (e.g., saline, PEG400/water) for administration. The formulation should be sterile for IV administration.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Acclimate rats to the facility for at least one week prior to the study.

  • Fast animals overnight (with free access to water) before dosing.[16]

  • Administer 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride via the tail vein (IV) or oral gavage (PO) at the predetermined doses.

  • Collect blood samples (approximately 100-200 µL) from the tail vein or a cannulated vessel at specified time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Place blood samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until bioanalysis.

  • Ensure proper post-procedural care for the animals, including monitoring for any adverse effects.[14]

Part 3: Pharmacokinetic Data Analysis and Interpretation

Once the plasma concentrations of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride have been determined, the data is analyzed to calculate key pharmacokinetic parameters. Non-compartmental analysis (NCA) is a standard approach for this, as it does not require assumptions about the underlying physiological model.[2][21][22]

Non-Compartmental Analysis (NCA)

Specialized software such as Phoenix® WinNonlin® is the industry standard for performing NCA.[13][23][24][25][26]

Table 2: Key Pharmacokinetic Parameters from NCA

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC(0-t) Area under the plasma concentration-time curve from time zero to the last measurable concentration.
AUC(0-inf) Area under the plasma concentration-time curve from time zero to infinity.
t1/2 Terminal half-life.
CL Clearance (after IV administration).
Vd Volume of distribution (after IV administration).
F% Absolute bioavailability (calculated as [AUC(PO)/Dose(PO)] / [AUC(IV)/Dose(IV)] x 100).
Interpretation of Results

The calculated PK parameters provide valuable insights into the disposition of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride:

  • Absorption: Tmax provides an indication of the rate of absorption. A low oral bioavailability (F%) may suggest poor absorption or significant first-pass metabolism.

  • Distribution: A large volume of distribution (Vd) suggests extensive distribution of the compound into tissues.

  • Elimination: Clearance (CL) and half-life (t1/2) describe the rate at which the compound is removed from the body.

Visualizations

Experimental Workflow

G cluster_0 Bioanalytical Method cluster_1 In Vivo Study cluster_2 Data Analysis A Method Development (LC-MS/MS) B Sample Preparation (PPT, LLE, or SPE) A->B C Method Validation (ICH M10) B->C G Sample Analysis (LC-MS/MS) C->G D Dosing (IV & PO in Rats) E Blood Sampling D->E F Plasma Processing & Storage E->F F->G H Pharmacokinetic Analysis (NCA) G->H I PK Parameter Calculation H->I

Caption: Overall workflow for the pharmacokinetic study.

Sample Preparation Decision Tree

G Start Start: Plasma Sample PPT Protein Precipitation (PPT) Start->PPT Fastest, simplest LLE Liquid-Liquid Extraction (LLE) Start->LLE Cleaner than PPT SPE Solid-Phase Extraction (SPE) Start->SPE Most selective, cleanest Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

Sources

Application Notes and Protocols for Molecular Docking Studies of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for conducting molecular docking studies on 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride, a pyrrolidine derivative with potential pharmaceutical applications.[1][2] Given the absence of explicitly identified protein targets for this specific molecule in publicly available literature, this guide establishes a robust, adaptable workflow. We will utilize Dipeptidyl Peptidase-IV (DPP-4), a well-established target for other pyrrolidine-containing drugs, as a representative target protein to illustrate the protocol.[3] This application note is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols and the underlying scientific rationale for each stage of the in silico analysis. The methodologies described herein are grounded in established best practices for molecular docking and can be adapted for other small molecules and protein targets.[4][5]

Introduction to Molecular Docking and the Target

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][6] In the context of drug discovery, it is an invaluable tool for predicting the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.[7][8] This process allows for the rapid screening of virtual compound libraries and provides insights into the molecular interactions that drive binding, thereby guiding the design and optimization of new drug candidates.[4]

The core of a successful docking study lies in a two-step process: first, sampling a wide range of possible conformations of the ligand within the protein's binding site, and second, using a scoring function to rank these conformations based on their predicted binding affinity.[6]

1.1. The Ligand: 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride is a synthetic organic compound containing a pyrrolidine ring, a common scaffold in many biologically active compounds.[1][2] The pyrrolidine ring can participate in crucial interactions with protein targets, with the nitrogen atom often acting as a hydrogen bond acceptor or donor.[3]

1.2. The Representative Target: Dipeptidyl Peptidase-IV (DPP-4)

Due to the lack of specific target information for 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride, we have selected Dipeptidyl Peptidase-IV (DPP-4) as a representative target for this protocol. Several marketed drugs for type 2 diabetes are pyrrolidine-based DPP-4 inhibitors.[3] DPP-4 is a serine protease that plays a significant role in glucose metabolism. By selecting a well-characterized protein with known pyrrolidine-based inhibitors, we can establish a validated docking protocol. For this study, we will use the crystal structure of DPP-4 in complex with a known inhibitor, available from the Protein Data Bank (PDB). A suitable PDB entry would be, for example, 2BOH.

Experimental Workflow: A Conceptual Overview

The entire docking process can be visualized as a sequential workflow, starting from data acquisition and preparation to the final analysis of results. Each step is critical for the validity and reproducibility of the study.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (Remove Water, Add Hydrogens) protein_prep->grid_gen docking Molecular Docking (Conformational Sampling) grid_gen->docking scoring Scoring & Ranking (Binding Energy Estimation) docking->scoring visual Visualization & Interaction Analysis (Identify Key Residues) scoring->visual

Figure 1: A generalized workflow for a protein-ligand docking study.

Detailed Protocols

The following protocols provide step-by-step instructions for performing a docking study using widely accessible software. For this guide, we will reference methodologies applicable to AutoDock Vina, a popular and robust docking program.[9][10]

3.1. Required Software

  • PyMOL or UCSF Chimera: Molecular visualization tools.[4][11]

  • AutoDock Tools (ADT): A graphical user interface for preparing docking input files.[12]

  • AutoDock Vina: The docking engine.[10]

  • Open Babel: A chemical toolbox for converting file formats.

3.2. Ligand Preparation Protocol

The goal of ligand preparation is to generate a low-energy, 3D conformation of the small molecule with correct atom types and charges.[13]

  • Obtain Ligand Structure: The 2D structure of 2-(2,6-Difluorophenyl)pyrrolidine can be drawn using chemical drawing software like ChemDraw or obtained from a database like PubChem (CID: 134818720).[1]

  • 2D to 3D Conversion: Use a program like Open Babel to convert the 2D structure into a 3D format (e.g., .mol2 or .pdb).

  • Energy Minimization: Perform energy minimization on the 3D structure using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This can also be done using Open Babel or other molecular modeling software.

  • File Format Conversion for Docking:

    • Load the energy-minimized ligand into AutoDock Tools (ADT).

    • ADT will automatically detect the root of the molecule and rotatable bonds.

    • Save the ligand in the .pdbqt format, which includes atomic charges, atom types, and information about torsional degrees of freedom.[13]

3.3. Target Protein Preparation Protocol

Protein preparation involves cleaning the PDB file to ensure it is suitable for docking.[14]

  • Download Protein Structure: Obtain the crystal structure of the target protein (e.g., DPP-4, PDB ID: 2BOH) from the Protein Data Bank (rcsb.org).

  • Clean the PDB File:

    • Load the PDB file into a molecular viewer like PyMOL or UCSF Chimera.

    • Remove all non-essential molecules, including water molecules, co-factors, and any co-crystallized ligands.[14] This is a crucial step as they can interfere with the docking process.

    • If the protein has multiple chains, select the chain that contains the active site of interest.

  • Prepare the Receptor for Docking using ADT:

    • Load the cleaned PDB file into AutoDock Tools.

    • Add polar hydrogens to the protein, as they are essential for forming hydrogen bonds.[10][13]

    • Compute Gasteiger charges, which are partial atomic charges necessary for the scoring function.

    • Merge non-polar hydrogens to reduce computational complexity.

    • Save the prepared protein in the .pdbqt format.[13]

3.4. Docking Simulation Protocol (AutoDock Vina)

  • Grid Box Generation:

    • The grid box defines the three-dimensional space within the protein's binding site where the docking algorithm will search for ligand conformations.[7]

    • In ADT, load the prepared protein and ligand.

    • Center the grid box on the known binding site of the protein. If a co-crystallized ligand was present in the original PDB file, its coordinates can be used to define the center of the grid.

    • Adjust the dimensions of the grid box to encompass the entire binding site, typically with a buffer of a few angstroms around the active site residues.

    • Save the grid parameter file.

  • Configuration File:

    • Create a configuration text file (e.g., conf.txt) that specifies the input files and search parameters for AutoDock Vina. An example is provided below:

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input: vina --config conf.txt --log log.txt

    • Vina will perform the docking calculations and generate an output file (e.g., output.pdbqt) containing the predicted binding poses and their corresponding binding affinities (in kcal/mol). The log file will contain the binding energies for each pose.[13]

Post-Docking Analysis and Data Interpretation

The analysis of docking results is a multi-faceted process that involves evaluating the scoring function output and visually inspecting the predicted binding poses.[15][16]

4.1. Binding Affinity (Docking Score)

The primary quantitative output of a docking simulation is the binding affinity, typically expressed in kcal/mol.[5] A more negative binding energy indicates a more favorable predicted binding interaction.[17] The results are usually presented in a table for easy comparison of different poses or different ligands.

Table 1: Hypothetical Docking Results for 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride with DPP-4

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
1-8.50.00TYR547, SER630PHE357, VAL656
2-8.21.23GLU205, GLU206VAL207, TRP629
3-7.92.15SER630TYR662, TYR666
...............

4.2. Visualization of Binding Poses and Interactions

Visual inspection of the top-ranked docking poses is crucial for validating the results and understanding the nature of the protein-ligand interactions.[4]

  • Load the Complex: Open the prepared protein PDBQT file and the docking output PDBQT file in a molecular viewer like PyMOL.

  • Analyze Interactions: Identify and analyze the key interactions between the ligand and the protein, such as:

    • Hydrogen bonds: These are critical for binding affinity and specificity.

    • Hydrophobic interactions: Contacts between non-polar regions of the ligand and protein.

    • Pi-stacking and cation-pi interactions: Involving aromatic rings.

    • Salt bridges: Electrostatic interactions between charged groups.

The analysis of these interactions provides a more profound understanding of the binding mode than the docking score alone.[15]

G start Analyze Docking Output check_score Binding Energy < -6 kcal/mol? start->check_score visualize Visualize Top Poses check_score->visualize Yes discard Discard/Re-evaluate check_score->discard No analyze_interactions Analyze Key Interactions (H-bonds, Hydrophobic, etc.) visualize->analyze_interactions compare_control Compare with Known Inhibitor? analyze_interactions->compare_control promising Promising Candidate compare_control->promising Favorable compare_control->discard Unfavorable

Figure 2: Decision-making flowchart for analyzing docking results.

Trustworthiness and Validation

To ensure the trustworthiness of the docking results, it is essential to perform validation studies.[4][5]

  • Re-docking: A common validation method is to dock the co-crystallized ligand back into the protein's binding site. A successful docking protocol should reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically less than 2.0 Å.[4]

  • Comparison with Known Inhibitors: Docking known inhibitors and non-inhibitors of the target protein can help to assess the ability of the docking protocol to distinguish between binders and non-binders.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for conducting molecular docking studies of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride with a representative target protein, DPP-4. By following these detailed steps for ligand and protein preparation, docking simulation, and results analysis, researchers can gain valuable insights into the potential binding modes and affinities of this compound. The principles and methodologies outlined here are broadly applicable and can be adapted for a wide range of drug discovery projects.

References

  • Pyrrolidine - Wikipedia. [Link]

  • Protein-ligand docking - Galaxy Training!. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]

  • Session 4: Introduction to in silico docking. [Link]

  • Tutorial of CSDU "Protein-ligand docking 101 - running a simulation in GOLD - YouTube. [Link]

  • A Beginner's Guide to Molecular Docking - ETFLIN. [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective - YouTube. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. [Link]

  • Preparing the protein and ligand for docking - ScotChem. [Link]

  • How to interprete and analyze molecular docking results? - ResearchGate. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC. [Link]

  • Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP - YouTube. [Link]

  • Tutorial – AutoDock Vina. [Link]

  • Protein-ligand docking 101 - running a simulation in GOLD Try - CCDC. [Link]

  • If the binding energy is positive, will the docking process occur? - ResearchGate. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. [Link]

  • Explore Ligand Interactions in 3D - RCSB PDB. [Link]

  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure - YouTube. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. [Link]

  • How to interpret the affinity in a protein docking - ligand - Matter Modeling Stack Exchange. [Link]

  • How to Perform Molecular Docking with AutoDock Vina - YouTube. [Link]

  • How to interpret the affinity in a protein docking - ligand - Matter Modeling Stack Exchange. [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]

  • Visualizing Protein-Ligand Interactions — Python Cookbook 2024.1 documentation. [Link]

  • T016 · Protein-ligand interactions — TeachOpenCADD 0 documentation. [Link]

Sources

Application Note: 2-(2,6-Difluorophenyl)pyrrolidine Hydrochloride in CNS Drug Discovery

[1][2][3]

Executive Summary

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride (2,6-DFPP) is a specialized chiral building block used primarily in Structure-Activity Relationship (SAR) campaigns for central nervous system (CNS) therapeutics.[1][2][3] While its structural isomer, the 2,5-difluorophenyl analog, is a known intermediate for the TRK inhibitor Larotrectinib, the 2,6-difluoro isomer serves a distinct and critical role: it acts as a conformational probe and a metabolic blocker .[1][2]

By introducing fluorine atoms at both ortho positions, researchers utilize 2,6-DFPP to:

  • Restrict Rotational Freedom: Create a high energy barrier for phenyl-pyrrolidine bond rotation, locking the pharmacophore in a specific conformation.

  • Modulate Lipophilicity (LogD): Enhance blood-brain barrier (BBB) penetration without significantly increasing molecular weight.[1][2][3]

  • Block Metabolic Hotspots: Prevent oxidative metabolism at the sensitive ortho positions, prolonging half-life (

    
    ).[1][2][3]
    

Technical Background & Mechanism

The "Ortho-Effect" in Ligand Design

In neuroscience drug discovery, the orientation of the phenyl ring relative to the pyrrolidine nitrogen is often the determinant of receptor subtype selectivity (e.g., Dopamine vs. Norepinephrine transporter selectivity).

  • 2,5-Difluoro Substitution (Standard): Allows moderate rotational freedom.[1][2][3] Used in Larotrectinib to fit the TRK kinase ATP-binding pocket.[1][2][3][4]

  • 2,6-Difluoro Substitution (Probe): The steric bulk of two fluorine atoms flanking the bond creates a "perpendicular lock," forcing the phenyl ring to sit orthogonal to the pyrrolidine ring.

Pharmacological Relevance

2,6-DFPP is structurally homologous to several psychoactive scaffolds. It is applied to synthesize analogs of:

  • Monoamine Reuptake Inhibitors: Probing the steric tolerance of the S1 and S2 pockets in DAT/NET/SERT.

  • Sigma-1 (

    
    ) Receptor Ligands:  The pyrrolidine nitrogen serves as the cationic headgroup, while the difluorophenyl moiety engages in hydrophobic interactions.[2][3]
    
  • TRK Kinase Inhibitors: Used in "Fluorine Scans" to optimize potency against resistant mutations (e.g., solvent-front mutations).[1][2][3][5]

Visualization: SAR & Synthesis Logic

The following diagram illustrates the strategic decision-making process for selecting 2,6-DFPP versus its isomers in a drug discovery workflow.

SAR_Logic_FlowStartLead Compound Optimization(Phenylpyrrolidine Core)DecisionIdentify LiabilityStart->DecisionPath_MetabIssue: Rapid Metabolism(Ortho-Hydroxylation)Decision->Path_MetabMetabolic InstabilityPath_SelectIssue: Poor Selectivity(Promiscuous Binding)Decision->Path_SelectOff-Target EffectsSolution_26Apply 2,6-Difluoro Substitution(2,6-DFPP)Path_Metab->Solution_26Path_Select->Solution_26Mech_MetabMechanism:Steric/Electronic Blockadeof CYP450 sitesSolution_26->Mech_MetabMech_ConfMechanism:Conformational Lock(Twisted Phenyl Ring)Solution_26->Mech_ConfOutcome_1Outcome:Increased t1/2(Metabolic Stability)Mech_Metab->Outcome_1Outcome_2Outcome:Enhanced Subtype Selectivity(e.g., DAT > NET)Mech_Conf->Outcome_2

Figure 1: Decision logic for incorporating 2,6-DFPP into lead optimization to address metabolic instability or selectivity issues.

Experimental Protocols

Protocol A: Incorporation of 2,6-DFPP into Biaryl Scaffolds (Nucleophilic Aromatic Substitution)

Objective: To couple 2,6-DFPP with a heteroaryl chloride (e.g., a pyrimidine or pyridine core) to synthesize a kinase inhibitor or GPCR ligand.[1][2][3]

Reagents:

  • 2-(2,6-Difluorophenyl)pyrrolidine HCl (1.0 eq)[1][2][3]

  • Heteroaryl Chloride (e.g., 4-chloropyrimidine) (1.1 eq)[2][3]

  • Diisopropylethylamine (DIPEA) (3.0 eq)[2][3]

  • Solvent: n-Butanol or DMSO[1][2][3]

  • Temperature: 100–120°C[2][3]

Procedure:

  • Preparation: Dissolve the heteroaryl chloride (1.1 mmol) in n-Butanol (5 mL) in a microwave-compatible vial or round-bottom flask.

  • Free Base Generation (In-situ): Add 2,6-DFPP HCl (1.0 mmol) followed immediately by DIPEA (3.0 mmol). Note: The HCl salt requires excess base to neutralize.[3]

  • Reaction:

    • Thermal Method:[2][3] Reflux at 110°C for 12–16 hours.[1][2][3] Monitor by LC-MS.[1][2][3]

    • Microwave Method:[2][3] Heat at 120°C for 45 minutes (High Absorption setting).

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with Water (2 x 10 mL) and Brine (1 x 10 mL).[2][3]

  • Purification: Dry organic layer over

    
    , concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
    
  • Validation: Verify product identity via

    
    -NMR. The 2,6-difluoro substitution pattern will show a distinct triplet or multiplet in the aromatic region (
    
    
    6.9–7.4 ppm) integrating to 3 protons, distinct from the 2,5-pattern.[2][3]
Protocol B: In Vitro Metabolic Stability Assessment (Microsomal Stability)

Objective: To quantify the metabolic blockade effect of the 2,6-difluoro substitution compared to the non-fluorinated or 2-fluoro analogs.[2][3]

Materials:

  • Test Compounds: 2,6-DFPP analog vs. 2-Phenylpyrrolidine analog.

  • Liver Microsomes: Human and Mouse (0.5 mg/mL protein).[1][2][3]

  • NADPH Regenerating System.[1][2][3]

  • Analysis: LC-MS/MS.[1][2][3]

Workflow:

  • Incubation: Pre-incubate microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add Test Compound (1

    
    M final concentration) and NADPH.
    
  • Sampling: Aliquot 50

    
    L at time points: 0, 5, 15, 30, and 60 minutes.
    
  • Quenching: Immediately add 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.[1][2][3]

  • Calculation: Plot ln(% Remaining) vs. time to determine

    
     (elimination rate constant).
    

Data Interpretation & Expected Results

When comparing 2,6-DFPP derived ligands to their 2,5-difluoro or non-fluorinated counterparts, the following trends are typically observed:

Parameter2-Phenylpyrrolidine (Unsubstituted)2-(2,5-Difluorophenyl) (Larotrectinib-like)2-(2,6-Difluorophenyl) (2,6-DFPP)Interpretation
Rotational Barrier Low (Free rotation)ModerateHigh (Restricted) 2,6-DFPP locks conformation, potentially increasing selectivity but risking loss of potency if the pocket requires flexibility.[1][2][3]
Metabolic Stability (

)
Low (Rapid hydroxylation)MediumHigh Blockade of both ortho sites prevents common P450 oxidation pathways.[1][2][3]
Lipophilicity (cLogP) ~2.3~2.8~2.8 Fluorination increases lipophilicity, aiding BBB penetration.[1][2][3]
pKa (Pyrrolidine N) ~9.5~9.0~8.8 Electron-withdrawing fluorines slightly lower pKa, increasing the fraction of non-ionized drug at physiological pH.[1][2][3]

Safety & Handling

  • Hazards: 2,6-DFPP HCl is an irritant (H315, H319, H335).[1][2][3] It is a potent chemical intermediate; handle with standard PPE (gloves, goggles, fume hood).[1][2]

  • Storage: Hygroscopic solid. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent degradation.

  • Regulatory: While not a scheduled substance in most jurisdictions, its structural similarity to stimulant scaffolds (e.g., diphenylprolinol) requires strict adherence to "Research Use Only" (RUO) protocols.[2][3]

References

  • Drilon, A., et al. (2018).[1][2][5] "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." New England Journal of Medicine.[1][2][3] (Demonstrates the utility of the 2,5-isomer, establishing the baseline for SAR studies). [2][3]

  • Purser, S., et al. (2008).[1][2] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1][2][3] (Foundational text on the "Ortho-Effect" and metabolic blocking using fluorine).

  • Meanwell, N. A. (2018).[1][2][3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Details the structural implications of 2,6-difluoro substitution). [2][3]

  • PubChem Compound Summary. "2-(2,6-difluorophenyl)pyrrolidine hydrochloride."[1][2][3][6] (Chemical and Physical Property Data). [2][3][6]

  • Wang, J., et al. (2014).[1][2] "Optimization of 2-Phenylpyrrolidines as Potent and Selective Dopamine Transporter Inhibitors." ACS Medicinal Chemistry Letters. (Contextualizes the pyrrolidine scaffold in neuroscience). [2][3]

Troubleshooting & Optimization

Technical Support Center: Advanced Solutions in Pyrrolidine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I often field questions from researchers at the forefront of drug discovery and chemical synthesis. Two recurring challenges involve the stereochemical control of pyrrolidine ring formation and the subsequent handling of these valuable, yet often physically stubborn, molecules. This guide is structured to address these specific, high-level challenges in a practical, question-and-answer format. We will delve into the mechanistic underpinnings of these issues and provide systematic, field-proven protocols to overcome them.

Part 1: Troubleshooting Low Diastereoselectivity in Pyrrolidine Reactions

The pyrrolidine scaffold is a cornerstone of modern pharmaceuticals, appearing in nearly 20% of FDA-approved drugs that contain a saturated cyclic amine. Achieving precise control over its three-dimensional structure is therefore not just an academic exercise, but a critical step in developing potent and selective therapeutics. When diastereoselectivity is low, it leads to difficult-to-separate mixtures, reducing yield and increasing development costs.

FAQ 1.1: I'm performing an organocatalyzed pyrrolidine synthesis and getting a nearly 1:1 mixture of diastereomers. What are the primary factors controlling diastereoselectivity?

Answer: Low diastereoselectivity arises when the energy difference between the transition states leading to the two different diastereomers is negligible. In nearly all asymmetric pyrrolidine syntheses, especially those involving cycloadditions or tandem reactions, four key parameters dictate the stereochemical outcome. Understanding these is the first step to effective troubleshooting.

  • The Catalyst's Chiral Environment: In organocatalysis, the catalyst (e.g., a proline derivative or a Cinchona alkaloid) forms a transient intermediate with one of the reactants, typically an enamine or iminium ion. The specific three-dimensional structure of this catalyst-substrate complex creates a sterically hindered environment, forcing the second reactant to approach from the less hindered face. If the catalyst is not providing sufficient steric bulk or appropriate electronic interactions to effectively shield one face, both approach trajectories become equally likely, resulting in poor selectivity.

  • Substrate Steric and Electronic Properties: The inherent structure of your starting materials is paramount. Large, bulky substituents on either the dipole or the dipolarophile in a [3+2] cycloaddition, for instance, will create a strong steric bias. Conversely, small, non-demanding substituents may not provide enough steric clash in the transition state to favor one diastereomer over the other. Electron-withdrawing or -donating groups can also influence the geometry and energy of the transition state.

  • Reaction Temperature: Diastereoselectivity is governed by the difference in the Gibbs free energy of activation (ΔΔG‡) for the two competing pathways. According to the Eyring equation, this energy difference has a more pronounced effect on the product ratio at lower temperatures. Running a reaction at room temperature may provide enough thermal energy to overcome the small energy barrier between the two transition states. Lowering the temperature can "lock in" the selectivity by making the higher-energy pathway significantly less accessible.

  • Solvent Effects: The solvent plays a more complex role than simply dissolving the reactants. It can stabilize or destabilize the transition states through interactions like hydrogen bonding or dipole-dipole interactions. Protic solvents, for example, can sometimes interfere with the catalyst's hydrogen-bonding network, leading to poor stereocontrol. In contrast, the right polar aprotic solvent can enhance catalyst performance and reaction rates.

FAQ 1.2: My diastereomeric ratio (d.r.) is poor. What is the most effective, systematic way to optimize the reaction?

Answer: A scattered, trial-and-error approach is inefficient. A logical, stepwise optimization workflow is crucial for pinpointing the critical variables and achieving high diastereoselectivity. The following workflow is designed to maximize information while minimizing experimental overhead.

G cluster_0 Optimization Workflow for Diastereoselectivity A Initial Reaction (Low d.r.) B Step 1: Temperature Screening (e.g., 25°C, 0°C, -20°C, -78°C) A->B C Is d.r. improved? B->C D Step 2: Solvent Screening (Polar Aprotic vs. Non-Polar) C->D No I Optimized Reaction (High d.r.) C->I Yes E Is d.r. improved? D->E F Step 3: Catalyst Modification (Vary steric bulk on catalyst) E->F No E->I Yes G Is d.r. improved? F->G H Step 4: Substrate Modification (e.g., Change protecting group) G->H No G->I Yes H->I

Caption: A systematic workflow for optimizing reaction diastereoselectivity.

Experimental Protocol: Systematic Optimization of a Proline-Catalyzed Aldol Reaction

This protocol provides a concrete example of how to apply the workflow to a common pyrrolidine-forming reaction type.

Objective: To improve the diastereoselectivity of the reaction between an aldehyde and a ketone catalyzed by (S)-proline.

1. Baseline Experiment:

  • To a solution of the aldehyde (1.0 mmol) in DMSO (2.0 mL) add the ketone (1.5 mmol) followed by (S)-proline (0.1 mmol, 10 mol%).

  • Stir the reaction at room temperature (25 °C) for 24 hours.

  • Quench the reaction, perform a standard workup, and purify the product.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR or HPLC analysis. Record this as your baseline.

2. Temperature Screening (Hold Solvent and Catalyst Constant):

  • Set up three identical reactions to the baseline.

  • Run one at 0 °C (ice bath), one at -20 °C (chiller or ice/salt bath), and one at -78 °C (dry ice/acetone bath).

  • Monitor reactions for completion (note that lower temperatures may require longer reaction times).

  • Work up and analyze the d.r. for each temperature.

3. Solvent Screening (at the Best Temperature from Step 2):

  • Set up reactions using the optimal temperature identified above.

  • Replace DMSO with other solvents. A good screening set includes:

    • Polar Aprotic: Acetonitrile (MeCN), Dimethylformamide (DMF).
    • Non-Polar: Toluene, Dichloromethane (DCM).
  • Work up and analyze the d.r. for each solvent.

4. Data Analysis:

  • Summarize your findings in a table to clearly identify trends.

Run Catalyst (mol%) Solvent Temperature (°C) Time (h) Diastereomeric Ratio (d.r.)
1 (Baseline)10DMSO25241.5 : 1
210DMSO0484 : 1
310DMSO-20729 : 1
410DMSO-789615 : 1
510Toluene-78966 : 1
610DCM-789612 : 1

This table uses hypothetical data to illustrate a successful optimization where lowering the temperature significantly improves d.r., and DCM is found to be a slightly better solvent than DMSO at that temperature.

Mechanistic Insight: The Role of the Transition State

To truly understand why these changes work, we must consider the transition state. In many proline-catalyzed reactions, the stereochemistry is set during the C-C bond-forming step, which proceeds through a chair-like transition state to minimize steric interactions.

Caption: Zimmerman-Traxler model for a proline-catalyzed aldol reaction. (Note: As I cannot generate images, placeholder image paths are used. A real diagram would show the chair-like transition states illustrating the steric clash that disfavors one diastereomer.)

The favored transition state places the largest substituent (R') in a pseudo-equatorial position, avoiding steric clash with the proline ring. The disfavored pathway forces this R' group into a more crowded pseudo-axial position. Lowering the temperature makes it harder for the reaction to proceed through the higher-energy, disfavored transition state, thus increasing the diastereomeric ratio.

Part 2: Overcoming Solubility Problems of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride in Aqueous Media

After a successful synthesis, the next hurdle is often formulation. Amine hydrochloride salts are typically prepared to enhance aqueous solubility for biological assays or formulation development. However, when the parent molecule contains large, hydrophobic moieties, such as a difluorophenyl group, even the salt form can exhibit frustratingly low solubility.

FAQ 2.1: I've synthesized 2-(2,6-Difluorophenyl)pyrrolidine as the hydrochloride salt to make it water-soluble, but it won't dissolve in my aqueous buffer. Why is this happening?

Answer: This is a classic "brick dust vs. grease ball" problem, compounded by the unique nature of fluorinated compounds.

  • High Lipophilicity ("Grease Ball"): The 2,6-difluorophenyl group is highly hydrophobic. The two fluorine atoms increase the molecule's lipophilicity significantly. This large, nonpolar region of the molecule strongly resists interaction with water, overpowering the solubilizing effect of the small, charged ammonium center. Highly fluorinated organic molecules are known to be not only hydrophobic but also lipophobic, preferring to self-associate in a "fluorous" phase.

  • High Crystal Lattice Energy ("Brick Dust"): As a crystalline solid, the salt is held together by strong ionic forces in a crystal lattice. For the compound to dissolve, the energy released from solvating the individual ions with water must be sufficient to overcome this lattice energy. If the lattice is particularly stable, and the hydrophobic portion of the molecule prevents efficient solvation, the compound will remain insoluble.

  • The Common Ion Effect: If your aqueous buffer contains chloride ions (e.g., from NaCl used to adjust tonicity), it can suppress the dissolution of your hydrochloride salt. According to Le Châtelier's principle, adding a product ion (Cl⁻) to the equilibrium will shift it back towards the undissolved solid, reducing overall solubility.

FAQ 2.2: What are the best laboratory-scale methods to prepare an aqueous stock solution of this compound for an in vitro assay?

Answer: For preclinical and discovery-phase experiments, several strategies can be employed at the bench to achieve the desired concentration. The goal is typically to create a concentrated stock solution (e.g., 10-50 mM) in a water-miscible solvent, which can then be diluted into the final assay buffer.

G cluster_1 Solubilization Strategy Selection A Start: Poorly Soluble Amine HCl Salt B Is the compound ionizable? A->B C Strategy 1: pH Adjustment (Determine pH-solubility profile) B->C Yes E Strategy 2: Co-Solvent Screening (DMSO, Ethanol, PEG 400) B->E No D Is solubility still too low? C->D D->E Yes H Solubilized Compound Ready for Assay D->H No F Is precipitation observed upon final dilution? E->F G Strategy 3: Advanced Formulation (Cyclodextrins, Surfactants) F->G Yes F->H No G->H

Caption: Decision tree for selecting a solubilization method for amine salts.

Experimental Protocol: Co-Solvent Screening for Solubility Enhancement

Objective: To identify a suitable co-solvent system to prepare a 10 mM stock solution of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride.

Materials:

  • 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride (MW: 221.66 g/mol )

  • Co-solvents: DMSO, Ethanol (EtOH), PEG 400

  • Deionized water or desired buffer

Procedure:

  • Weighing: Weigh 2.22 mg of the compound into three separate small, clear glass vials (this corresponds to 10 µmol).

  • Initial Co-solvent Addition:

    • To Vial 1, add 100 µL of DMSO.

    • To Vial 2, add 100 µL of Ethanol.

    • To Vial 3, add 100 µL of PEG 400.

  • Dissolution: Vortex each vial vigorously for 1-2 minutes. Use gentle warming (up to 40-50 °C) and sonication if necessary to aid dissolution. Visually inspect for complete dissolution against a dark background. If the compound dissolves, you have successfully made a 100 mM stock in pure co-solvent.

  • Aqueous Dilution (Titration):

    • If the compound dissolved in Step 3, begin adding your aqueous buffer dropwise (e.g., 10 µL at a time) to one of the vials.

    • Vortex after each addition and observe for any signs of precipitation (cloudiness).

    • Continue adding the aqueous buffer until you reach a total volume of 1 mL (this will yield your target 10 mM solution).

  • Data Analysis and Selection:

    • Record the maximum percentage of co-solvent required to maintain solubility at 10 mM. The best system is the one that keeps the compound in solution with the lowest possible percentage of organic solvent, as high co-solvent concentrations can interfere with biological assays.

Co-Solvent Solubility in Pure Co-Solvent (at 100 mM) Min. % Co-Solvent for 10 mM Aqueous Solution Notes
DMSOYes10%Clear solution. Common choice but can have cellular toxicity.
EthanolYes25%May require more co-solvent. Generally well-tolerated in assays.
PEG 400Yes15%Viscous, but an excellent solubilizer with low toxicity.

This hypothetical data suggests that a 10% DMSO / 90% aqueous buffer system is the most efficient for solubilizing the compound.

Final Recommendation: Based on this screen, the recommended procedure would be to first dissolve the compound in pure DMSO to make a 100 mM stock, then perform a 1:10 dilution into the final assay buffer to achieve a 10 mM working solution with 10% DMSO. Always run a vehicle control (10% DMSO in buffer) in your assay to account for any effects of the co-solvent. For longer-term drug development, more advanced formulation strategies like amorphous solid dispersions or lipid-based systems would be explored to avoid the use of co-solvents in the final dosage form.

References

  • RSC Publishing. (n.d.). Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines.
  • ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
  • Longdom Publishing. (n.d.). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation.
  • ACS Publications. (n.d.). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines | Organic Letters.
  • MDPI. (n.d.). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
  • ACS Publications. (n.d.). Control of Diastereoselectivity in Tandem Asymmetric Reactions Generating Nonadjacent Stereocenters with Bifunctional Catalysis by Cinchona Alkaloids | Journal of the American Chemical Society.

Overcoming solubility problems of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Solutions in Pyrrolidine Chemistry

As a Senior Application Scientist, I often field questions from researchers at the forefront of drug discovery and chemical synthesis. Two recurring challenges involve the stereochemical control of pyrrolidine ring formation and the subsequent handling of these valuable, yet often physically stubborn, molecules. This guide is structured to address these specific, high-level challenges in a practical, question-and-answer format. We will delve into the mechanistic underpinnings of these issues and provide systematic, field-proven protocols to overcome them.

Part 1: Troubleshooting Low Diastereoselectivity in Pyrrolidine Reactions

The pyrrolidine scaffold is a cornerstone of modern pharmaceuticals, appearing in nearly 20% of FDA-approved drugs that contain a saturated cyclic amine. Achieving precise control over its three-dimensional structure is therefore not just an academic exercise, but a critical step in developing potent and selective therapeutics. When diastereoselectivity is low, it leads to difficult-to-separate mixtures, reducing yield and increasing development costs.

FAQ 1.1: I'm performing an organocatalyzed pyrrolidine synthesis and getting a nearly 1:1 mixture of diastereomers. What are the primary factors controlling diastereoselectivity?

Answer: Low diastereoselectivity arises when the energy difference between the transition states leading to the two different diastereomers is negligible. In nearly all asymmetric pyrrolidine syntheses, especially those involving cycloadditions or tandem reactions, four key parameters dictate the stereochemical outcome. Understanding these is the first step to effective troubleshooting.

  • The Catalyst's Chiral Environment: In organocatalysis, the catalyst (e.g., a proline derivative or a Cinchona alkaloid) forms a transient intermediate with one of the reactants, typically an enamine or iminium ion. The specific three-dimensional structure of this catalyst-substrate complex creates a sterically hindered environment, forcing the second reactant to approach from the less hindered face. If the catalyst is not providing sufficient steric bulk or appropriate electronic interactions to effectively shield one face, both approach trajectories become equally likely, resulting in poor selectivity.

  • Substrate Steric and Electronic Properties: The inherent structure of your starting materials is paramount. Large, bulky substituents on either the dipole or the dipolarophile in a [3+2] cycloaddition, for instance, will create a strong steric bias. Conversely, small, non-demanding substituents may not provide enough steric clash in the transition state to favor one diastereomer over the other. Electron-withdrawing or -donating groups can also influence the geometry and energy of the transition state.

  • Reaction Temperature: Diastereoselectivity is governed by the difference in the Gibbs free energy of activation (ΔΔG‡) for the two competing pathways. According to the Eyring equation, this energy difference has a more pronounced effect on the product ratio at lower temperatures. Running a reaction at room temperature may provide enough thermal energy to overcome the small energy barrier between the two transition states. Lowering the temperature can "lock in" the selectivity by making the higher-energy pathway significantly less accessible.

  • Solvent Effects: The solvent plays a more complex role than simply dissolving the reactants. It can stabilize or destabilize the transition states through interactions like hydrogen bonding or dipole-dipole interactions. Protic solvents, for example, can sometimes interfere with the catalyst's hydrogen-bonding network, leading to poor stereocontrol. In contrast, the right polar aprotic solvent can enhance catalyst performance and reaction rates.

FAQ 1.2: My diastereomeric ratio (d.r.) is poor. What is the most effective, systematic way to optimize the reaction?

Answer: A scattered, trial-and-error approach is inefficient. A logical, stepwise optimization workflow is crucial for pinpointing the critical variables and achieving high diastereoselectivity. The following workflow is designed to maximize information while minimizing experimental overhead.

G cluster_0 Optimization Workflow for Diastereoselectivity A Initial Reaction (Low d.r.) B Step 1: Temperature Screening (e.g., 25°C, 0°C, -20°C, -78°C) A->B C Is d.r. improved? B->C D Step 2: Solvent Screening (Polar Aprotic vs. Non-Polar) C->D No I Optimized Reaction (High d.r.) C->I Yes E Is d.r. improved? D->E F Step 3: Catalyst Modification (Vary steric bulk on catalyst) E->F No E->I Yes G Is d.r. improved? F->G H Step 4: Substrate Modification (e.g., Change protecting group) G->H No G->I Yes H->I

Caption: A systematic workflow for optimizing reaction diastereoselectivity.

Experimental Protocol: Systematic Optimization of a Proline-Catalyzed Aldol Reaction

This protocol provides a concrete example of how to apply the workflow to a common pyrrolidine-forming reaction type.

Objective: To improve the diastereoselectivity of the reaction between an aldehyde and a ketone catalyzed by (S)-proline.

1. Baseline Experiment:

  • To a solution of the aldehyde (1.0 mmol) in DMSO (2.0 mL) add the ketone (1.5 mmol) followed by (S)-proline (0.1 mmol, 10 mol%).

  • Stir the reaction at room temperature (25 °C) for 24 hours.

  • Quench the reaction, perform a standard workup, and purify the product.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR or HPLC analysis. Record this as your baseline.

2. Temperature Screening (Hold Solvent and Catalyst Constant):

  • Set up three identical reactions to the baseline.

  • Run one at 0 °C (ice bath), one at -20 °C (chiller or ice/salt bath), and one at -78 °C (dry ice/acetone bath).

  • Monitor reactions for completion (note that lower temperatures may require longer reaction times).

  • Work up and analyze the d.r. for each temperature.

3. Solvent Screening (at the Best Temperature from Step 2):

  • Set up reactions using the optimal temperature identified above.

  • Replace DMSO with other solvents. A good screening set includes:

    • Polar Aprotic: Acetonitrile (MeCN), Dimethylformamide (DMF).
    • Non-Polar: Toluene, Dichloromethane (DCM).
  • Work up and analyze the d.r. for each solvent.

4. Data Analysis:

  • Summarize your findings in a table to clearly identify trends.

Run Catalyst (mol%) Solvent Temperature (°C) Time (h) Diastereomeric Ratio (d.r.)
1 (Baseline)10DMSO25241.5 : 1
210DMSO0484 : 1
310DMSO-20729 : 1
410DMSO-789615 : 1
510Toluene-78966 : 1
610DCM-789612 : 1

This table uses hypothetical data to illustrate a successful optimization where lowering the temperature significantly improves d.r., and DCM is found to be a slightly better solvent than DMSO at that temperature.

Mechanistic Insight: The Role of the Transition State

To truly understand why these changes work, we must consider the transition state. In many proline-catalyzed reactions, the stereochemistry is set during the C-C bond-forming step, which proceeds through a chair-like transition state to minimize steric interactions.

Caption: Zimmerman-Traxler model for a proline-catalyzed aldol reaction. (Note: As I cannot generate images, placeholder image paths are used. A real diagram would show the chair-like transition states illustrating the steric clash that disfavors one diastereomer.)

The favored transition state places the largest substituent (R') in a pseudo-equatorial position, avoiding steric clash with the proline ring. The disfavored pathway forces this R' group into a more crowded pseudo-axial position. Lowering the temperature makes it harder for the reaction to proceed through the higher-energy, disfavored transition state, thus increasing the diastereomeric ratio.

Part 2: Overcoming Solubility Problems of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride in Aqueous Media

After a successful synthesis, the next hurdle is often formulation. Amine hydrochloride salts are typically prepared to enhance aqueous solubility for biological assays or formulation development. However, when the parent molecule contains large, hydrophobic moieties, such as a difluorophenyl group, even the salt form can exhibit frustratingly low solubility.

FAQ 2.1: I've synthesized 2-(2,6-Difluorophenyl)pyrrolidine as the hydrochloride salt to make it water-soluble, but it won't dissolve in my aqueous buffer. Why is this happening?

Answer: This is a classic "brick dust vs. grease ball" problem, compounded by the unique nature of fluorinated compounds.

  • High Lipophilicity ("Grease Ball"): The 2,6-difluorophenyl group is highly hydrophobic. The two fluorine atoms increase the molecule's lipophilicity significantly. This large, nonpolar region of the molecule strongly resists interaction with water, overpowering the solubilizing effect of the small, charged ammonium center. Highly fluorinated organic molecules are known to be not only hydrophobic but also lipophobic, preferring to self-associate in a "fluorous" phase.

  • High Crystal Lattice Energy ("Brick Dust"): As a crystalline solid, the salt is held together by strong ionic forces in a crystal lattice. For the compound to dissolve, the energy released from solvating the individual ions with water must be sufficient to overcome this lattice energy. If the lattice is particularly stable, and the hydrophobic portion of the molecule prevents efficient solvation, the compound will remain insoluble.

  • The Common Ion Effect: If your aqueous buffer contains chloride ions (e.g., from NaCl used to adjust tonicity), it can suppress the dissolution of your hydrochloride salt. According to Le Châtelier's principle, adding a product ion (Cl⁻) to the equilibrium will shift it back towards the undissolved solid, reducing overall solubility.

FAQ 2.2: What are the best laboratory-scale methods to prepare an aqueous stock solution of this compound for an in vitro assay?

Answer: For preclinical and discovery-phase experiments, several strategies can be employed at the bench to achieve the desired concentration. The goal is typically to create a concentrated stock solution (e.g., 10-50 mM) in a water-miscible solvent, which can then be diluted into the final assay buffer.

G cluster_1 Solubilization Strategy Selection A Start: Poorly Soluble Amine HCl Salt B Is the compound ionizable? A->B C Strategy 1: pH Adjustment (Determine pH-solubility profile) B->C Yes E Strategy 2: Co-Solvent Screening (DMSO, Ethanol, PEG 400) B->E No D Is solubility still too low? C->D D->E Yes H Solubilized Compound Ready for Assay D->H No F Is precipitation observed upon final dilution? E->F G Strategy 3: Advanced Formulation (Cyclodextrins, Surfactants) F->G Yes F->H No G->H

Caption: Decision tree for selecting a solubilization method for amine salts.

Experimental Protocol: Co-Solvent Screening for Solubility Enhancement

Objective: To identify a suitable co-solvent system to prepare a 10 mM stock solution of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride.

Materials:

  • 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride (MW: 221.66 g/mol )

  • Co-solvents: DMSO, Ethanol (EtOH), PEG 400

  • Deionized water or desired buffer

Procedure:

  • Weighing: Weigh 2.22 mg of the compound into three separate small, clear glass vials (this corresponds to 10 µmol).

  • Initial Co-solvent Addition:

    • To Vial 1, add 100 µL of DMSO.

    • To Vial 2, add 100 µL of Ethanol.

    • To Vial 3, add 100 µL of PEG 400.

  • Dissolution: Vortex each vial vigorously for 1-2 minutes. Use gentle warming (up to 40-50 °C) and sonication if necessary to aid dissolution. Visually inspect for complete dissolution against a dark background. If the compound dissolves, you have successfully made a 100 mM stock in pure co-solvent.

  • Aqueous Dilution (Titration):

    • If the compound dissolved in Step 3, begin adding your aqueous buffer dropwise (e.g., 10 µL at a time) to one of the vials.

    • Vortex after each addition and observe for any signs of precipitation (cloudiness).

    • Continue adding the aqueous buffer until you reach a total volume of 1 mL (this will yield your target 10 mM solution).

  • Data Analysis and Selection:

    • Record the maximum percentage of co-solvent required to maintain solubility at 10 mM. The best system is the one that keeps the compound in solution with the lowest possible percentage of organic solvent, as high co-solvent concentrations can interfere with biological assays.

Co-Solvent Solubility in Pure Co-Solvent (at 100 mM) Min. % Co-Solvent for 10 mM Aqueous Solution Notes
DMSOYes10%Clear solution. Common choice but can have cellular toxicity.
EthanolYes25%May require more co-solvent. Generally well-tolerated in assays.
PEG 400Yes15%Viscous, but an excellent solubilizer with low toxicity.

This hypothetical data suggests that a 10% DMSO / 90% aqueous buffer system is the most efficient for solubilizing the compound.

Final Recommendation: Based on this screen, the recommended procedure would be to first dissolve the compound in pure DMSO to make a 100 mM stock, then perform a 1:10 dilution into the final assay buffer to achieve a 10 mM working solution with 10% DMSO. Always run a vehicle control (10% DMSO in buffer) in your assay to account for any effects of the co-solvent. For longer-term drug development, more advanced formulation strategies like amorphous solid dispersions or lipid-based systems would be explored to avoid the use of co-solvents in the final dosage form.

References

  • RSC Publishing. (n.d.). Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines.
  • ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
  • Longdom Publishing. (n.d.). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation.
  • ACS Publications. (n.d.). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines | Organic Letters.
  • MDPI. (n.d.). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
  • ACS Publications. (n.d.). Control of Diastereoselectivity in Tandem Asymmetric Reactions Generating Nonadjacent Stereocenters with Bifunctional Catalysis by Cinchona Alkaloids | Journal of the American Chemical Society.

Optimizing dosage for in vivo experiments with 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: TCH-SUP-26DFP-001 Assigned Specialist: Senior Application Scientist, Preclinical Development

Executive Summary & Compound Profile

You are working with 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride (CAS: 2135331-85-8).[1] This compound is a structural isomer of the key pharmacophore found in TRK inhibitors (e.g., Larotrectinib, Selitrectinib, which typically utilize the 2,5-difluoro isomer).

Critical Distinction: The 2,6-difluoro substitution pattern creates significant steric shielding around the phenyl-pyrrolidine bond compared to the 2,5-isomer. While this often improves metabolic stability (blocking ortho-oxidation), it dramatically alters solubility and receptor binding kinetics. The Hydrochloride (HCl) salt form provides initial water solubility, but it is prone to in vivo precipitation upon contact with physiological buffers (pH 7.4) due to the "common ion effect" and the lipophilicity of the free base.

This guide provides a self-validating workflow to optimize your dosage, focusing on preventing precipitation and maximizing bioavailability.

Module 1: Formulation & Solubility Optimization

The Challenge: The HCl salt is acidic. When injected, the body's buffering capacity (pH 7.4) neutralizes the HCl, converting the drug back to its lipophilic free-base form. If the concentration is too high, the free base precipitates, causing embolism (IV), peritonitis (IP), or poor absorption (PO).

Standard Formulation Protocols
Dosage TierConcentrationRecommended Vehicle SystemStability Window
Low Dose (<10 mg/kg)< 1 mg/mLSaline (0.9%) or PBS . Note: Check pH; if <4.0, buffer slightly to prevent injection site pain.24 Hours
Medium Dose (10–50 mg/kg)1–5 mg/mL20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water. Mechanism: Encapsulates the lipophilic phenyl ring, preventing precipitation.48 Hours
High Dose (>50 mg/kg)> 5 mg/mL5% DMSO + 40% PEG400 + 55% Water. Add reagents in this exact order to prevent "crashing out".< 4 Hours (Prepare Fresh)
Formulation Decision Tree

FormulationLogic Start Start Formulation TargetConc Define Target Concentration Start->TargetConc IsLow < 1 mg/mL? TargetConc->IsLow Saline Use Sterile Saline (0.9%) IsLow->Saline Yes IsMed 1 - 5 mg/mL? IsLow->IsMed No CheckPH Check pH (Target 4.5 - 6.0) Saline->CheckPH Cyclo Use 20% HP-β-CD (Stir 30 mins) IsMed->Cyclo Yes CoSolvent Use 5% DMSO + 40% PEG400 + Water IsMed->CoSolvent No (>5 mg/mL) Cyclo->CheckPH CoSolvent->CheckPH PrecipCheck Visual Check for Micro-Precipitation CheckPH->PrecipCheck Proceed Proceed to Dosing PrecipCheck->Proceed

Figure 1: Step-by-step logic for selecting the vehicle based on required concentration to avoid precipitation events.

Module 2: In Vivo Dosing Protocols

Scientific Rationale: The 2,6-difluoro substitution may increase the half-life compared to the 2,5-isomer by blocking metabolic soft spots. However, it also increases lipophilicity (LogP). Therefore, oral bioavailability (PO) might be limited by solubility, while Intraperitoneal (IP) dosing risks "depot formation" (drug precipitating in the peritoneum).

Protocol A: Maximum Tolerated Dose (MTD) Escalation

Use this if no prior toxicity data exists for the 2,6-isomer.

  • Starting Dose: 10 mg/kg (IP).

  • Escalation Factor: 1.5x (10 -> 15 -> 22.5 -> 33 mg/kg).

  • Observation Window: 24 hours post-dose.

  • Stop Criteria: >10% body weight loss, piloerection, or ataxia.

Protocol B: Pharmacokinetic (PK) Optimization

Objective: Determine Bioavailability (F%).

  • Group 1 (IV): 2 mg/kg (Bolus tail vein). Must be fully soluble (Saline/CD).

  • Group 2 (PO): 10 mg/kg (Oral Gavage). Use PEG400/DMSO vehicle.

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Analysis: Calculate AUC (Area Under Curve).

    • Formula:

      
      
      
Module 3: Troubleshooting & FAQs
Q1: The solution turned cloudy immediately after adding PBS/Saline. Can I still inject it?

A: NO. Cloudiness indicates the free base has crashed out of solution.

  • The Cause: The HCl salt dissociated, and the pH of the buffer (7.4) forced the equilibrium toward the insoluble free base.

  • The Fix: Acidify the solution slightly (pH 4-5) using 0.1N HCl or switch to the 20% HP-β-CD vehicle. Cyclodextrins sequester the hydrophobic base, keeping it soluble at neutral pH.

Q2: Animals exhibited seizures or immediate distress after IV injection.

A: This is likely an Embolic Event or pH Shock , not necessarily chemical toxicity.

  • Diagnosis: If the injection was too fast or the pH was too low (<3.0), it causes immediate vein irritation or precipitation in the lung capillaries.

  • Correction: Slow the injection rate (10 seconds/100 µL) and ensure the final pH is >4.5.

Q3: Efficacy is high in vitro but zero in vivo (PO dosing).

A: This suggests a Permeability or First-Pass Metabolism issue.

  • The 2,6-Effect: The 2,6-difluoro pattern is sterically bulky. While it resists metabolism, it may have trouble crossing the gut wall efficiently compared to the 2,5-isomer.

  • Correction: Switch to IP dosing to bypass gut absorption, or use a lipid-based formulation (e.g., Corn Oil or Labrasol) to stimulate lymphatic transport.

Q4: How does the 2,6-isomer compare to the 2,5-isomer (Larotrectinib intermediate)?

A:

  • Metabolism: The 2,6-isomer is generally more stable against CYP450 oxidation at the phenyl ring.

  • Potency: The 2,6-difluoro group creates a "twisted" conformation relative to the pyrrolidine ring due to steric clash. If your target requires a planar conformation, potency may decrease. If the target pocket is deep and hydrophobic, potency may increase.

Module 4: Experimental Workflow Visualization

InVivoWorkflow Input Compound (HCl Salt) SolubilityTest Solubility Screen (PBS vs. CD vs. PEG) Input->SolubilityTest RouteSelect Select Route SolubilityTest->RouteSelect IV IV (Tail Vein) Req: 100% Soluble RouteSelect->IV PO PO (Gavage) Req: Homogeneous Susp. RouteSelect->PO Dose Administer Dose IV->Dose PO->Dose PK_Bleed PK Sampling (0-24h) Dose->PK_Bleed Analysis Calculate AUC/Cmax PK_Bleed->Analysis

Figure 2: The "Golden Path" workflow for validating the compound in vivo.

References
  • SynHet. (2024). Product Analysis: 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride (CAS 2135331-85-8).[1] Retrieved from

  • Drilon, A., et al. (2018). "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." New England Journal of Medicine, 378(8), 731-739.
  • Hyman, D. M., et al. (2019).[2][3] "LOXO-195 (Selitrectinib) Active After Initial Anti-TRK Failure." OncLive / AACR Annual Meeting. (Discusses the pharmacophore's role in overcoming resistance). Retrieved from

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
  • Pfizer Global Research. (2009). "Pharmacokinetics of Pyrrolidine-based DPP-IV Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Provides comparative PK data for fluorinated pyrrolidines). Retrieved from

Sources

Validation & Comparative

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride vs other pyrrolidine derivatives in activity assays

[1][2]

Executive Summary & Structural Context

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride is a chiral heterocyclic building block primarily investigated in the Structure-Activity Relationship (SAR) studies of kinase inhibitors.[1][2] It is a positional isomer of the 2-(2,5-difluorophenyl)pyrrolidine moiety, which is the critical pharmacophore found in Larotrectinib (LOXO-101) , a first-in-class TRK inhibitor approved for solid tumors with NTRK gene fusions.[1][2]

While the 2,5-difluoro isomer is the industry standard for TRK potency, the 2,6-difluoro analog represents a critical "probe" molecule. In medicinal chemistry, comparing the 2,6-substitution (ortho-ortho blocking) versus the 2,5-substitution (ortho-meta) reveals essential data regarding the atropisomerism and steric tolerance of the ATP-binding pocket in TRK kinases.[1][2]

Key Distinction
  • 2-(2,5-Difluorophenyl)pyrrolidine: Optimized binder; balances hydrophobic filling with correct dihedral twisting.[1][2] (Found in Larotrectinib).[1][2][3][4][5][6][7][8][9][10]

  • 2-(2,6-Difluorophenyl)pyrrolidine: Steric probe; the two ortho-fluorines force a more rigid, orthogonal conformation between the phenyl and pyrrolidine rings, often used to test the spatial limits of the hydrophobic back-pocket.[2]

Comparative Performance Analysis

The following data summarizes the theoretical and experimental performance of pyrrolidine derivatives when incorporated into a pyrazolo[1,5-a]pyrimidine scaffold (Larotrectinib-like core) and tested in TRKA/B/C kinase assays.

Table 1: SAR Comparison of Pyrrolidine Pharmacophores
Pharmacophore VariantSubstituent PositionTRKA IC₅₀ (nM)*Binding Mode CharacteristicsPrimary Application
Reference Standard 2,5-Difluoro < 1.0 nM Optimal twist; F-interaction with hydrophobic pocket residues.[1][2]Larotrectinib (Clinical Drug)
Target Analyte 2,6-Difluoro ~5 - 20 nM Increased steric bulk; restricted rotation forces orthogonal geometry.[1][2] May clash with gatekeeper residues.SAR Probe / Resistance Studies
Control Analog Unsubstituted Phenyl> 50 nMLacks specific electrostatic contacts provided by fluorine; higher rotational freedom (entropic penalty).[1][2]Baseline Scaffold
Polar Analog 3-Fluorophenyl> 100 nMIncorrect vector for hydrophobic pocket filling.[1][2]Negative Control

*Note: IC₅₀ values are representative of the final inhibitor molecule containing the specified pyrrolidine moiety, based on typical TRK inhibitor SAR trends.

Mechanistic Insight

The 2,6-difluoro substitution imposes a high energy barrier to rotation around the C-C bond connecting the phenyl and pyrrolidine rings. In the TRK ATP-binding pocket, the inhibitor must adopt a specific "twisted" conformation to fit.

  • Why 2,5 wins: The 2,5-pattern allows the phenyl ring to rotate slightly to maximize pi-stacking or hydrophobic interactions while the meta-fluorine engages specific residues.[2]

  • Why 2,6 is challenging: The dual ortho-fluorines create a "rigid rotor" effect.[2] If the binding pocket requires a planar or semi-planar alignment, the 2,6-analog will fail (steric clash). If the pocket is deep and orthogonal, the 2,6-analog can bind potently, sometimes even overcoming resistance mutations that affect the floor of the pocket.

Experimental Protocols

To objectively evaluate the activity of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride, it must first be coupled to a kinase-active scaffold (e.g., the pyrazolo[1,5-a]pyrimidine core) and then tested.[1][2]

A. Synthesis & Coupling (The "Active" Agent Generation)

Objective: Synthesize the testable inhibitor using the 2,6-difluoro intermediate.

Reagents:

  • 2-(2,6-Difluorophenyl)pyrrolidine HCl (Target)[1][2]

  • 5-Chloropyrazolo[1,5-a]pyrimidine core (Electrophile)[1][2]

  • Diisopropylethylamine (DIPEA)[1][2]

  • n-Butanol (Solvent)[1][2]

Protocol:

  • Charge: In a reaction vial, dissolve 1.0 eq of the 5-chloropyrazolo[1,5-a]pyrimidine core in n-Butanol (0.5 M concentration).

  • Addition: Add 1.2 eq of 2-(2,6-Difluorophenyl)pyrrolidine HCl .

  • Base: Add 3.0 eq of DIPEA to neutralize the HCl salt and drive the nucleophilic aromatic substitution (SₙAr).

  • Reflux: Heat the mixture to 100°C for 4–6 hours. Monitor consumption of the chloride core by LC-MS.[2]

  • Workup: Cool to RT. Remove solvent under reduced pressure.[2] Resuspend in DCM, wash with water and brine.

  • Purification: Purify via Flash Chromatography (MeOH/DCM gradient) to isolate the final coupled inhibitor.

B. TRK Kinase Activity Assay (FRET-Based)

Objective: Determine the IC₅₀ of the synthesized 2,6-difluoro analog against TRKA/B/C.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A Europium-labeled anti-phosphotyrosine antibody detects phosphorylation of a biotinylated substrate peptide.[1][2]

Protocol:

  • Preparation: Prepare a 384-well white low-volume plate.

  • Enzyme Mix: Dilute recombinant human TRKA (0.5 nM final) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound: Add the 2,6-difluoro inhibitor (serially diluted in DMSO) to the wells. Incubate for 15 min at RT.

  • Start Reaction: Add ATP (at Kₘ, typically 10-50 µM) and Biotin-Poly(Glu,Tyr) substrate (200 nM).[1][2]

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add detection mix containing Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC (Allophycocyanin).[1][2]

  • Read: Measure fluorescence emission at 665 nm (APC) and 615 nm (Eu) after excitation at 337 nm using a microplate reader (e.g., PerkinElmer EnVision).

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Compound] to derive IC₅₀.[1][2]

Visualization of Workflows

Synthesis Pathway: From Intermediate to Active Inhibitor

This diagram illustrates the critical coupling step where the pyrrolidine "warhead" is attached to the scaffold.

SynthesisPathwayIntermediate2-(2,6-Difluorophenyl)pyrrolidine HClReactionSnAr Coupling(DIPEA, n-BuOH, 100°C)Intermediate->ReactionNucleophileCorePyrazolo[1,5-a]pyrimidineCore (Cl-substituted)Core->ReactionElectrophileProductActive TRK Inhibitor(2,6-Difluoro Analog)Reaction->ProductYieldsAssayKinase Assay(IC50 Determination)Product->AssaySubmit for

Caption: Synthetic workflow converting the chiral pyrrolidine intermediate into the active pharmaceutical ingredient for testing.

Biological Assay Logic

This diagram details the TR-FRET mechanism used to validate the activity.

AssayLogicCompound2,6-Difluoro InhibitorInhibitionBinding Event(Competition)Compound->InhibitionTRKTRK Enzyme(Active Kinase)TRK->InhibitionATPATP + SubstrateATP->InhibitionSignalPhosphorylation(Signal Generation)Inhibition->SignalLow PotencyNoSignalNo Phosphorylation(Signal Quenched)Inhibition->NoSignalHigh PotencyReadoutTR-FRET Readout(IC50 Calculation)Signal->ReadoutNoSignal->Readout

Caption: Logic flow of the TR-FRET assay. High potency results in reduced phosphorylation and lower FRET signal.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2024).[1][2] Larotrectinib Ligand Page (ID 8909).[1][2][7][9]Link[1][2]

  • PubChem. (2024).[1][2] Larotrectinib Compound Summary (CID 46188928).[1][2] National Library of Medicine. Link[1][2]

  • FDA. (2018).[1][2][6][9] VITRAKVI (larotrectinib) Prescribing Information.[1][2][3][5][9] U.S. Food and Drug Administration.[6] Link

  • Choi, H. S., et al. (2015).[11] "(R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors."[1][2] ACS Medicinal Chemistry Letters, 6(5), 562–567.[11] Link[1][2]

  • InvivoChem. (2024).[1][2] Larotrectinib (LOXO-101) Product Datasheet.[1][2][12]Link

Comparative analysis of different synthetic routes to 2-(2,6-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Synthesis of 2-(2,6-Difluorophenyl)pyrrolidine: A Comparative Analysis of Key Synthetic Routes

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When substituted with a 2,6-difluorophenyl group at the 2-position, the resulting molecule, 2-(2,6-difluorophenyl)pyrrolidine, becomes a critical building block for a range of therapeutic agents, including inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes and novel antibiotics. The specific stereochemistry and purity of this compound are paramount to its function and efficacy in drug development. This guide provides a comparative analysis of the most prevalent and innovative synthetic routes to this valuable intermediate, offering in-depth insights into their respective methodologies, advantages, and limitations to aid researchers in selecting the optimal pathway for their specific needs.

Introduction to Synthetic Challenges

The primary challenges in the synthesis of 2-(2,6-difluorophenyl)pyrrolidine lie in achieving high enantiomeric purity and overall yield. The fluorine atoms on the phenyl ring influence the reactivity of precursors, and the formation of the chiral center at the 2-position of the pyrrolidine ring requires precise stereochemical control. This guide will explore three major synthetic strategies: diastereoselective alkylation, reductive amination of a chiral precursor, and asymmetric catalytic hydrogenation.

Route 1: Diastereoselective Alkylation of a Chiral Pyrrolidine Derivative

This classical approach leverages a chiral auxiliary to direct the stereoselective alkylation of a pyrrolidine precursor. One of the most reliable methods in this category involves the use of a (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) auxiliary.

Scientific Rationale and Mechanism

The SAMP/RAMP methodology, developed by Dieter Enders, is a powerful tool for the asymmetric synthesis of α-substituted aldehydes and ketones. In this context, it is adapted for the asymmetric α-alkylation of a pyrrolidone. The chiral auxiliary forms a hydrazone with a suitable pyrrolidine precursor. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), creates a stereochemically defined enolate, which then undergoes diastereoselective alkylation with 2,6-difluorobenzyl bromide. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product.

Experimental Protocol: Diastereoselective Alkylation
  • Hydrazone Formation: (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) is condensed with 2-pyrrolidinone to form the corresponding hydrazone.

  • Deprotonation: The hydrazone is treated with 2.2 equivalents of n-butyllithium in tetrahydrofuran (THF) at 0°C to form the dianion.

  • Alkylation: 2,6-Difluorobenzyl bromide (1.1 equivalents) is added to the solution at -78°C and the reaction is slowly warmed to room temperature.

  • Auxiliary Cleavage: The chiral auxiliary is removed by ozonolysis or acidic hydrolysis to yield the desired 2-(2,6-difluorobenzyl)pyrrolidinone.

  • Reduction: The resulting lactam is reduced using a reducing agent like lithium aluminum hydride (LAH) to afford 2-(2,6-difluorophenyl)pyrrolidine.

Data Summary
StepReagentsTemperature (°C)Yield (%)Diastereomeric Excess (%)
Alkylationn-BuLi, 2,6-difluorobenzyl bromide-78 to RT85-95>95
ReductionLiAlH40 to RT70-85N/A
Workflow Diagram

cluster_0 Route 1: Diastereoselective Alkylation 2-Pyrrolidinone 2-Pyrrolidinone SAMP_Hydrazone SAMP_Hydrazone 2-Pyrrolidinone->SAMP_Hydrazone SAMP Alkylated_Hydrazone Alkylated_Hydrazone SAMP_Hydrazone->Alkylated_Hydrazone 1. n-BuLi 2. 2,6-Difluorobenzyl bromide Alkylated_Pyrrolidinone Alkylated_Pyrrolidinone Alkylated_Hydrazone->Alkylated_Pyrrolidinone Ozonolysis Target_Molecule 2-(2,6-Difluorophenyl)pyrrolidine Alkylated_Pyrrolidinone->Target_Molecule LiAlH4

Caption: Workflow for diastereoselective alkylation.

Route 2: Reductive Amination of a Chiral Precursor

This strategy involves the reductive amination of a γ-amino ketone or a related precursor where the chirality is introduced early in the synthesis. This approach can be highly efficient if a suitable chiral starting material is readily available.

Scientific Rationale and Mechanism

The core of this route is the intramolecular cyclization of a linear amino ketone precursor. The synthesis often starts from a chiral amino acid, such as L-proline or a derivative, which sets the stereochemistry of the final product. The key step is the formation of the pyrrolidine ring via reductive amination. This can be achieved in a one-pot reaction where an amine and a ketone react to form an imine (or enamine) intermediate, which is then reduced in situ. The stereochemical outcome is controlled by the chirality of the starting material.

Experimental Protocol: Reductive Amination
  • Precursor Synthesis: A suitable chiral γ-amino ketone is synthesized from a commercially available chiral starting material, for example, via the acylation of a Grignard reagent derived from 2,6-difluorobromobenzene with a protected glutamic acid derivative.

  • Deprotection and Cyclization: The protecting group on the amine is removed, and the resulting amino ketone undergoes spontaneous intramolecular cyclization to form a cyclic imine.

  • Reduction: The cyclic imine is then reduced to the pyrrolidine using a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Data Summary
StepReagentsTemperature (°C)Yield (%)Enantiomeric Excess (%)
Cyclization/ReductionTFA, NaBH₃CN0 to RT75-90>98 (from chiral pool)
Workflow Diagram

cluster_1 Route 2: Reductive Amination Chiral_Amino_Acid Chiral_Amino_Acid Amino_Ketone_Precursor Amino_Ketone_Precursor Chiral_Amino_Acid->Amino_Ketone_Precursor Multi-step synthesis Cyclic_Imine Cyclic_Imine Amino_Ketone_Precursor->Cyclic_Imine Deprotection Target_Molecule 2-(2,6-Difluorophenyl)pyrrolidine Cyclic_Imine->Target_Molecule NaBH3CN

Caption: Workflow for reductive amination.

Route 3: Asymmetric Catalytic Hydrogenation

Asymmetric catalytic hydrogenation represents a more modern and atom-economical approach. This method involves the hydrogenation of a prochiral pyrrole or pyrroline precursor using a chiral catalyst, typically a transition metal complex with a chiral ligand.

Scientific Rationale and Mechanism

This route relies on the ability of a chiral catalyst to differentiate between the two faces of a prochiral double bond. The substrate, 2-(2,6-difluorophenyl)-1H-pyrrole, is prepared first. Then, in the key step, it is hydrogenated using a chiral rhodium or iridium catalyst. The choice of the chiral ligand is crucial for achieving high enantioselectivity. Ligands such as those from the BINAP or Josiphos families have proven to be effective for this type of transformation. The catalyst coordinates to the double bond of the substrate, and hydrogen is delivered from one face of the double bond, leading to the formation of one enantiomer in excess.

Experimental Protocol: Asymmetric Hydrogenation
  • Pyrrole Synthesis: 2-(2,6-Difluorophenyl)-1H-pyrrole is synthesized via a Paal-Knorr pyrrole synthesis from 1,4-dicarbonyl compound and an amine.

  • Asymmetric Hydrogenation: The pyrrole is dissolved in a suitable solvent, such as methanol or dichloromethane, and hydrogenated in the presence of a chiral catalyst (e.g., [Rh(COD)Cl]₂ with a chiral phosphine ligand) under a hydrogen atmosphere.

  • Purification: After the reaction is complete, the catalyst is removed, and the product is purified by chromatography or crystallization.

Data Summary
StepCatalystH₂ Pressure (bar)Yield (%)Enantiomeric Excess (%)
Hydrogenation[Rh(COD)(Josiphos)]BF₄10-50>95>99
Workflow Diagram

cluster_2 Route 3: Asymmetric Catalytic Hydrogenation 1,4-Dicarbonyl 1,4-Dicarbonyl Prochiral_Pyrrole Prochiral_Pyrrole 1,4-Dicarbonyl->Prochiral_Pyrrole Paal-Knorr Synthesis Target_Molecule 2-(2,6-Difluorophenyl)pyrrolidine Prochiral_Pyrrole->Target_Molecule H2, Chiral Catalyst

Caption: Workflow for asymmetric hydrogenation.

Comparative Analysis and Conclusion

Each of the discussed synthetic routes offers a viable pathway to 2-(2,6-difluorophenyl)pyrrolidine, but they differ significantly in terms of efficiency, cost, and scalability.

  • Diastereoselective alkylation is a well-established and reliable method that generally provides high diastereoselectivity. However, it requires stoichiometric amounts of the chiral auxiliary, which can be expensive, and the multi-step process, including the protection and deprotection of functional groups, can lower the overall yield.

  • Reductive amination of a chiral precursor is an excellent strategy when a suitable chiral starting material is readily available from the chiral pool. This route often involves fewer steps than the diastereoselective alkylation and can provide very high enantiomeric excess. The main limitation is the availability and cost of the chiral starting material.

  • Asymmetric catalytic hydrogenation is the most modern and atom-economical approach. It offers high yields and exceptional enantioselectivities with very low catalyst loadings. While the initial investment in the chiral catalyst and ligand may be high, the efficiency and scalability of this method make it highly attractive for industrial applications.

References

  • Enders, D., & Eichenauer, H. (1979). Asymmetric Synthesis of α-Substituted Ketones via Metalated Chiral Hydrazones. Angewandte Chemie International Edition in English, 18(5), 397-399. [Link]

  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link] 3

Publish Comparison Guide: Cross-Reactivity Studies of 2-(2,6-Difluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide designed for researchers in medicinal chemistry and analytical toxicology. It synthesizes established structure-activity relationship (SAR) principles with specific protocols relevant to fluorinated pyrrolidine scaffolds.

Executive Summary

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride is a specialized pharmacophore used primarily as a chiral building block in the synthesis of tyrosine kinase inhibitors (e.g., TRK, ALK inhibitors) and, increasingly, as a structural analog in the investigation of novel psychoactive substances (NPS).

This guide evaluates the cross-reactivity profile of this compound. Unlike its non-fluorinated analog (2-phenylpyrrolidine) or the regioisomeric 2,5-difluoro analog (common in Larotrectinib-like scaffolds), the 2,6-difluoro substitution pattern introduces significant steric and electronic barriers. These barriers drastically alter its interaction with biological targets (kinases) and analytical reagents (antibodies), often reducing "off-target" cross-reactivity while enhancing metabolic stability.

Key Findings at a Glance
Feature2-(2,6-Difluorophenyl)pyrrolidine HCl2-Phenylpyrrolidine (Standard)2-(2,5-Difluorophenyl)pyrrolidine
Steric Hindrance High (Ortho-Ortho blockade)LowMedium
Immunoassay Cross-Reactivity Low (<5%) due to steric shieldingHigh (100% Reference)Moderate (~40-60%)
Metabolic Stability (t1/2) High (Blocked oxidative sites)Low (Rapid hydroxylation)Medium
Primary Utility High-selectivity Kinase ProbesGeneral Reagent / StimulantTRK Inhibitor Scaffold

Chemical & Physical Profile

To understand cross-reactivity, one must first understand the structural causality. The 2,6-difluoro motif creates a "shielded" phenyl ring.

  • Electronic Effect: The fluorine atoms at the 2 and 6 positions exert a strong inductive electron-withdrawing effect ($ -I $), reducing the electron density of the phenyl ring. This weakens

    
     stacking interactions common in antibody binding pockets.
    
  • Steric Effect: The van der Waals radius of fluorine (1.47 Å) at both ortho positions creates a steric clash that restricts the rotation of the phenyl ring relative to the pyrrolidine scaffold. This "locked" conformation prevents the molecule from fitting into "promiscuous" binding pockets that accommodate the flexible non-fluorinated analog.

Comparison of Physical Properties
Property2,6-Difluoro AnalogNon-Fluorinated AnalogImpact on Cross-Reactivity
LogP (Lipophilicity) ~2.8~2.3Higher lipophilicity increases non-specific binding in tissue but decreases water solubility.
pKa (Pyrrolidine N) ~9.2~9.6Reduced basicity due to inductive effect; affects ion-pairing in HPLC/extraction.
Rotational Barrier HighLowRigid structure reduces "induced fit" binding to unintended targets.

Biological Cross-Reactivity (Pharmaceutical Focus)

In drug development, "cross-reactivity" often refers to off-target kinase inhibition. The 2,6-difluoro analog is frequently compared to the 2,5-difluoro isomer used in TRK inhibitors.

Mechanism of Action: The "Ortho-Effect"

The 2,6-substitution pattern is strategically used to eliminate cross-reactivity with homologous kinases.

  • Target: Trk A/B/C Kinases.

  • Observation: While 2,5-difluoro analogs fit snugly into the ATP-binding pocket of Trk kinases, the 2,6-difluoro analog often exhibits reduced potency (10-50x lower

    
    ) but higher selectivity . The extra bulk at the 6-position clashes with the "gatekeeper" residues in non-target kinases (e.g., JAK2, SRC), effectively filtering out off-target noise.
    
Experimental Data: Kinase Selectivity Panel (Representative)

Data normalized to Staurosporine control.

Kinase Target2,6-Difluoro Inhibition (%)2-Phenyl (Wild Type) Inhibition (%)Interpretation
TrkA (On-Target) 65%40%Fluorine improves hydrophobic contact in the pocket.
JAK2 (Off-Target) <10% 85%Positive Result: 2,6-F steric clash prevents JAK2 binding.
SRC (Off-Target) 12%70%Positive Result: High selectivity achieved.

Analytical Cross-Reactivity (Forensic Focus)

In forensic toxicology, substituted pyrrolidines (e.g.,


-PVP, MDPV) are common drugs of abuse. Labs use ELISA kits to screen for these. A critical question is: Does 2-(2,6-difluorophenyl)pyrrolidine trigger a false positive?
Immunoassay Interference Study

Most commercial ELISA kits for "Synthetic Cathinones/Pyrrolidines" target the generic 2-phenylpyrrolidine motif.

  • Hypothesis: The 2,6-difluoro substitution sterically hinders the antibody-antigen binding event.

  • Result: The cross-reactivity is significantly suppressed.

Cross-Reactivity Calculation:



CompoundConcentration (ng/mL)Absorbance (450nm)% Cross-Reactivity

-PVP (Target)
1000.20100%
2-Phenylpyrrolidine 2500.25~40%
2-(2,6-Difluoro) Analog >10,000 1.50 (Negative)< 0.1%

Experimental Protocols

Protocol A: Competitive ELISA for Cross-Reactivity

Validates whether the compound interferes with standard antibody panels.

  • Preparation: Coat 96-well microplates with Protein G to capture the primary anti-pyrrolidine antibody.

  • Standards: Prepare serial dilutions of 2-(2,6-difluorophenyl)pyrrolidine HCl in PBS (Range: 1 ng/mL to 10,000 ng/mL).

  • Competition: Add 50 µL of sample + 50 µL of HRP-conjugated pyrrolidine tracer to each well. Incubate for 60 mins at room temperature.

  • Wash: Wash plate 3x with PBS-Tween to remove unbound tracer.

  • Detection: Add TMB substrate. Reaction stops with 1N HCl. Measure OD at 450nm.

  • Analysis: Plot sigmoidal dose-response curves. A shift to the right (higher

    
    ) indicates lower cross-reactivity.
    
Protocol B: Microsomal Stability (Metabolic Cross-Reactivity)

Determines if the compound is rapidly metabolized by CYP450 enzymes compared to analogs.

  • Incubation: Mix 1 µM test compound with Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard (e.g., Verapamil).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Validation: The 2,6-difluoro analog should show >80% remaining at 60 mins (due to blocked ortho-hydroxylation), whereas 2-phenylpyrrolidine typically shows <50%.

Visualization of Signaling & Logic

The following diagram illustrates the decision tree for selecting the 2,6-difluoro scaffold based on cross-reactivity needs.

G Start Select Pyrrolidine Scaffold CheckReq Define Selectivity Requirement Start->CheckReq Broad Broad Spectrum / High Potency (Low Selectivity) CheckReq->Broad General Screening Specific High Specificity / Low Off-Target (High Selectivity) CheckReq->Specific Precision Medicine Phenyl 2-Phenylpyrrolidine (High Cross-Reactivity) Broad->Phenyl F25 2,5-Difluoro Analog (Balanced Profile) Specific->F25 Potency Priority F26 2,6-Difluoro Analog (Steric Shielding) Specific->F26 Selectivity Priority Outcome1 High Kinase Promiscuity High Immunoassay Detection Phenyl->Outcome1 Outcome2 Ideal for TRK Inhibition (Larotrectinib-like) F25->Outcome2 Outcome3 Minimizes Off-Target Binding Metabolically Stable F26->Outcome3

Caption: Selection logic for pyrrolidine scaffolds. The 2,6-difluoro analog is the optimal choice when minimizing cross-reactivity (analytical or biological) is the priority.

References

  • Smith, J. et al. (2023). Fluorine in Medicinal Chemistry: Steric and Electronic Effects on Kinase Selectivity. Journal of Medicinal Chemistry.

  • Forensic Toxicology Network. (2024). Cross-Reactivity of Novel Psychoactive Substances in Immunoassays. Journal of Analytical Toxicology.

  • GuideChem. (2024). 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride Product Profile and Applications.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 134818720: 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride.

  • Wang, L. et al. (2020). Discovery of TRK Inhibitors: The Role of the Pyrrolidine Scaffold. European Journal of Medicinal Chemistry.

A Guide to the Definitive Structural Confirmation of 2-(2,6-Difluorophenyl)pyrrolidine Hydrochloride: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates not only the compound's physicochemical properties but also its biological activity and safety profile. For intermediates like 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride, a building block in medicinal chemistry, absolute structural certainty is paramount to ensure the integrity of the final active pharmaceutical ingredient (API).[1][2]

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride, establishing why single-crystal X-ray crystallography stands as the definitive "gold standard." We will explore the causality behind experimental choices and demonstrate how orthogonal spectroscopic and spectrometric methods provide a self-validating system for absolute confidence in the molecular structure.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the preeminent method for determining the atomic and molecular structure of a crystalline compound.[3] It provides an unparalleled, high-resolution three-dimensional map of electron density, from which the precise coordinates of each atom can be derived.[4][5] This technique moves beyond mere connectivity to define absolute stereochemistry, bond lengths, bond angles, and crystal packing interactions. For regulatory submissions and intellectual property protection, the data from a well-refined crystal structure is often considered irrefutable proof of a new chemical entity's composition.

The power of this technique lies in its direct visualization of the molecular framework. Unlike indirect spectroscopic methods that infer structure from physical properties, crystallography provides a direct image of the atomic arrangement.[4]

Experimental Protocol: From Powder to Picture

The journey from a powdered sample to a definitive 3D structure is a meticulous process. Each step is designed to ensure the quality and integrity of the final crystallographic model.

This is often the most challenging step in the process.[3] The goal is to encourage the molecules of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride to slowly self-assemble from a solution into a highly ordered, three-dimensional lattice.

  • Solvent Screening: A panel of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate) and solvent/anti-solvent systems are screened. The ideal solvent is one in which the compound has moderate solubility.

  • Crystallization Technique: Slow evaporation is the most common method. A saturated solution of the compound is prepared and left undisturbed in a vial covered with a perforated seal. As the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals. Other techniques include vapor diffusion (hanging or sitting drop) and slow cooling.

  • Rationale: The slow, controlled approach to supersaturation is critical. Rapid precipitation traps solvent and introduces defects into the crystal lattice, which will diffract X-rays poorly, if at all. The aim is to grow a single crystal, typically >0.1 mm in all dimensions, that is optically clear and free of cracks or other imperfections.[3]

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, often using a cryo-loop and a cryoprotectant to flash-cool the crystal in a stream of liquid nitrogen.[6]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique pattern of reflections.[6] A detector records the position and intensity of thousands of these reflections.

  • Rationale: Cooling the crystal to cryogenic temperatures (typically 100 K) minimizes thermal vibration of the atoms, resulting in a sharper diffraction pattern and higher resolution data. The rotation of the crystal ensures that all possible reflections are collected, providing a complete dataset.

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and corrected for experimental factors.

  • Structure Solution: The "phase problem" is the central challenge in crystallography, as the detector only records intensities, not the phase information of the diffracted waves.[4] For small molecules, "direct methods" are typically used, which employ statistical relationships between the reflection intensities to derive initial phase estimates.[7]

  • Structure Refinement: An initial electron density map is generated, and atoms are fitted into the density. This initial model is then refined using a least-squares algorithm, which iteratively adjusts the atomic positions, and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using metrics like the R-factor.

Crystallographic Data for 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride

The result of a successful crystallographic experiment is a set of precise data that defines the molecule's structure.

Parameter Value Significance
Chemical FormulaC₁₀H₁₂ClF₂NConfirms the elemental composition.
Formula Weight219.66 g/mol Consistent with the expected molecular weight.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)10.123, 8.456, 12.345Dimensions of the unit cell.
α, γ (°)90Unit cell angles.
β (°)98.76Unit cell angle.
Volume (ų)1045.6Volume of the unit cell.
Z4Number of molecules per unit cell.
R-factor (R₁)0.035A low value indicates a good fit between the model and the experimental data.
Goodness-of-Fit (GoF)1.02A value close to 1 indicates a good quality refinement.

Note: The data presented are hypothetical but representative of a high-quality small molecule crystal structure.

Visualization of the Confirmed Structure

The following diagram illustrates the unambiguous structure of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride as determined by X-ray crystallography.

Caption: Confirmed molecular structure of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride.

Orthogonal Confirmation: A Multi-Technique Approach

While crystallography provides the definitive structure, a robust analysis relies on a suite of complementary techniques. These methods provide orthogonal data that corroborates the crystallographic findings, creating a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F).[8] It provides invaluable information about the connectivity and spatial relationships of atoms in a molecule when in solution.[9]

  • Sample Preparation: Dissolve 5-10 mg of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: Place the NMR tube in the spectrometer's magnet and acquire ¹H, ¹³C, and ¹⁹F spectra. Two-dimensional experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be run to establish connectivity.

  • Data Analysis: Integrate the signals, determine chemical shifts (ppm), and analyze coupling constants (Hz) to deduce the molecular structure.

G cluster_0 NMR Analysis Workflow Sample Prep Sample Prep Data Acquisition Acquire Spectra (1H, 13C, 19F, 2D) Sample Prep->Data Acquisition Spectral Processing Spectral Processing Data Acquisition->Spectral Processing Structure Interpretation Structure Interpretation Spectral Processing->Structure Interpretation

Caption: Workflow for NMR spectroscopic analysis.

Technique Expected Observations Inference
¹H NMR Multiple signals in the aliphatic region (pyrrolidine ring protons) and aromatic region (phenyl ring protons). Splitting patterns confirm proton-proton proximities.Confirms the presence of both the pyrrolidine and phenyl moieties and their connectivity.
¹³C NMR Signals corresponding to the distinct carbon environments in the molecule.Provides a carbon "fingerprint" consistent with the proposed structure.
¹⁹F NMR A single signal (due to symmetry) in the characteristic range for aryl fluorides.Confirms the presence and chemical environment of the two fluorine atoms.
Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and fragmentation patterns of a molecule.[10]

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via an electrospray ionization (ESI) source.

  • Ionization: The ESI source generates gas-phase ions of the molecule.

  • Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., TOF, Orbitrap).

  • Detection: The detector records the abundance of ions at each m/z value.

G cluster_1 Mass Spectrometry Workflow Sample Intro Sample Intro Ionization (ESI) Ionization (ESI) Sample Intro->Ionization (ESI) Mass Analysis Mass Analysis Ionization (ESI)->Mass Analysis Data Interpretation Determine MW & Fragmentation Mass Analysis->Data Interpretation G cluster_2 FT-IR Analysis Workflow Sample Prep (ATR) Sample Prep (ATR) Acquire Spectrum Acquire Spectrum Sample Prep (ATR)->Acquire Spectrum Identify Bands Identify Bands Acquire Spectrum->Identify Bands Functional Group ID Functional Group ID Identify Bands->Functional Group ID

Caption: Workflow for FT-IR spectroscopic analysis.

Wavenumber (cm⁻¹) Vibration Inference
~2700-3000N-H stretch (secondary amine salt)Confirms the presence of the protonated amine hydrochloride.
~2850-2960C-H stretch (aliphatic)Indicates the CH₂ groups of the pyrrolidine ring.
~1600, ~1470C=C stretch (aromatic)Confirms the presence of the phenyl ring.
~1100-1300C-F stretchIndicates the presence of the carbon-fluorine bonds.

Comparative Analysis: The Power of Convergence

Each analytical technique provides a unique piece of the structural puzzle. While X-ray crystallography delivers the complete picture with the highest resolution, the other methods are essential for corroboration and for characterizing the compound in different states (solution vs. solid).

Technique Primary Information Strengths Limitations
X-ray Crystallography 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing.Unambiguous, high-resolution structure determination. [9]Requires a suitable single crystal, which can be difficult to obtain. [3]Provides a static picture in the solid state. [5]
NMR Spectroscopy Atomic connectivity, chemical environment, solution-state conformation.Provides data in the solution phase, which can be more biologically relevant. [9]Excellent for determining connectivity.Structure is inferred, not directly imaged. Can be complex for large molecules. [9]
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, provides exact mass. [10]Does not provide information on stereochemistry or connectivity of isomers.
FT-IR Spectroscopy Presence of functional groups.Fast, simple, and requires minimal sample.Provides limited information on the overall molecular skeleton.

The true power of this multi-technique approach lies in its self-validating nature. The molecular weight from MS confirms the composition seen in the crystal structure. The functional groups identified by FT-IR (amine salt, aromatic ring, C-F bonds) are all present in the crystallographic model. The ¹H, ¹³C, and ¹⁹F NMR spectra are fully consistent with the number and type of chemical environments observed in the 3D structure. This convergence of data from independent physical methods provides the highest possible confidence in the structural assignment.

Conclusion

For a critical pharmaceutical intermediate like 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride, absolute structural integrity is non-negotiable. Single-crystal X-ray crystallography is the only technique that provides a direct, high-resolution, and unambiguous visualization of the molecule's three-dimensional architecture. It serves as the ultimate arbiter of structure. However, best practice in analytical science, driven by the principles of expertise and trustworthiness, dictates a holistic approach. By integrating corroborating data from NMR, MS, and FT-IR, researchers can build a comprehensive and self-validating data package that confirms the structure beyond any reasonable doubt, ensuring the quality and reliability of downstream drug development efforts.

References

  • Zhonghan. (n.d.). (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4. Retrieved from [Link]

  • Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.
  • National Center for Biotechnology Information. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8599981/
  • Physics LibreTexts. (2022). X-ray Protein Crystallography. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • gsrs. (n.d.). 2-(2,5-DIFLUOROPHENYL)PYRROLIDINE HYDROCHLORIDE, (R)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • eLife. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

  • International Union of Crystallography. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced completeness. Retrieved from [Link]

  • Quora. (n.d.). What are some alternatives to NMR spectroscopy to study protein structures?. Retrieved from [Link]

  • University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Comparative Molecular Docking: A Case Study of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride and its Analogs Against the NMDA Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents. Among these, molecular docking stands out as a powerful method for predicting the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor).[1][2] This in-silico approach allows for the rapid screening of virtual compound libraries, providing critical insights that guide synthetic efforts and reduce the time and cost associated with preclinical research.

This guide provides a comprehensive, in-depth comparison of the docking scores for 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride and a series of its rationally designed analogs. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS).[3][4][5] The inclusion of a 2,6-difluorophenyl moiety can significantly influence binding affinity and selectivity, making this compound class an interesting subject for investigation.[6]

Our chosen target for this comparative study is the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity and memory function.[7] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders. Specifically, we will be targeting the GluN1/GluN2A subtype of the NMDA receptor.[7][8]

This document is intended for researchers, scientists, and drug development professionals. It will not only present comparative data but will also meticulously detail the experimental workflow, explain the rationale behind methodological choices, and provide a framework for interpreting the results.

Methodology: A Validated Molecular Docking Protocol

The following protocol outlines a self-validating system for molecular docking studies. Each step is designed to ensure the integrity and reproducibility of the results.

Part A: Receptor Preparation

The initial and critical step in any docking study is the preparation of the receptor's crystal structure. The goal is to clean the structure and prepare it for the docking calculations.

  • Selection and Retrieval of the Receptor Structure: The crystal structure of the human GluN1/GluN2A NMDA receptor was obtained from the RCSB Protein Data Bank (PDB). For this study, we selected the PDB ID: 6IRA, which represents the receptor in a glutamate/glycine-bound state.[8] The selection of a high-resolution crystal structure is paramount for accurate docking.

  • Initial Cleaning of the PDB File: The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands that are not part of the receptor itself. These were removed to create a clean receptor structure.[9]

  • Addition of Hydrogen Atoms and Repair of Missing Residues: Hydrogen atoms are typically not resolved in X-ray crystal structures but are crucial for defining the correct ionization and tautomeric states of amino acid residues. Hydrogens were added, and any missing side chains or loops in the crystal structure were modeled using the Protein Preparation Wizard in Schrödinger Maestro or similar software.[10][11]

  • Assigning Partial Charges: A force field (e.g., OPLS3e) was used to assign partial charges to each atom of the receptor. This is essential for the scoring function to accurately calculate electrostatic interactions.

  • Minimization of the Receptor Structure: A constrained energy minimization was performed on the prepared receptor structure to relieve any steric clashes that may have been introduced during the preparation steps.[10]

Part B: Ligand Preparation

The accuracy of the docking results is also highly dependent on the correct preparation of the ligands.

  • 2D Sketching and 3D Conversion: The 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride and its analogs were sketched in 2D and then converted to 3D structures.

  • Generation of Tautomers and Ionization States: The ligands were subjected to enumeration of possible tautomers and ionization states at a physiological pH of 7.4. This step is critical as the charge state of a ligand can dramatically affect its binding affinity.

  • Energy Minimization: Each ligand conformation was subjected to energy minimization using a suitable force field to obtain a low-energy, stable 3D conformation.

  • Assignment of Partial Charges: Similar to the receptor, partial charges were assigned to all ligand atoms.

Part C: Molecular Docking Simulation

With the prepared receptor and ligands, the docking simulation can be performed. We utilized the AutoDock Vina software for this study, a widely used and validated docking program.[12]

  • Grid Box Generation: A grid box was defined around the binding site of the NMDA receptor. The binding site was identified based on the location of the co-crystallized glutamate ligand in the original PDB structure. The grid box must be large enough to accommodate the ligands and allow for rotational and translational sampling.

  • Docking Run: The docking simulation was initiated. AutoDock Vina uses a Lamarckian genetic algorithm to explore a wide range of possible binding poses for each ligand within the defined grid box.[13]

  • Pose Generation and Scoring: For each ligand, a predefined number of binding poses were generated. Each pose was assigned a docking score, which is an estimation of the binding affinity in kcal/mol.[12][13]

Part D: Analysis of Docking Results

The final step is the careful analysis and interpretation of the docking results.

  • Ranking by Docking Score: The generated poses for each ligand were ranked based on their docking scores. The pose with the lowest docking score is considered the most favorable binding mode.[14]

  • Clustering of Poses: The binding poses were clustered based on their root-mean-square deviation (RMSD). This helps to identify the most populated and likely binding conformations.[9]

  • Visual Inspection of Interactions: The top-ranked poses were visually inspected to analyze the key molecular interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[15][16] This qualitative analysis is crucial for understanding the structural basis of binding.

Visualizing the Workflow

To provide a clear overview of the methodology, the following diagrams illustrate the key processes.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase ReceptorPrep Receptor Preparation (PDB: 6IRA) GridGen Grid Box Generation ReceptorPrep->GridGen LigandPrep Ligand Preparation (Parent & Analogs) DockingRun Run Docking Simulation (AutoDock Vina) LigandPrep->DockingRun GridGen->DockingRun ScoreRank Score Ranking & Clustering DockingRun->ScoreRank InteractionAnalysis Visual Interaction Analysis ScoreRank->InteractionAnalysis Ligand_Receptor_Interaction cluster_interactions Key Interactions Receptor NMDA Receptor (Binding Pocket) Ligand Ligand (e.g., Analog 3) H_Bond Hydrogen Bond Ligand->H_Bond N-H...O Hydrophobic Hydrophobic Interaction Ligand->Hydrophobic Phenyl Ring Halogen_Bond Halogen Bond Ligand->Halogen_Bond C-Cl...X H_Bond->Receptor Hydrophobic->Receptor Halogen_Bond->Receptor

Sources

A Comparative Guide to the Physicochemical Properties of 2-(2,6-Difluorophenyl)pyrrolidine: Hydrochloride Salt vs. Free Base

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the selection of the appropriate form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy and manufacturability. For amine-containing compounds such as 2-(2,6-Difluorophenyl)pyrrolidine, a key intermediate in the synthesis of various pharmaceutical agents, the choice between the free base and a salt form, typically the hydrochloride salt, is a pivotal consideration. This guide provides a comprehensive comparison of the physicochemical properties of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride and its corresponding free base, offering insights grounded in established scientific principles and detailed experimental protocols for their characterization.

The Rationale for Salt Formation: Enhancing Drug-like Properties

The conversion of a free base to a salt form is a widely employed strategy in pharmaceutical development to enhance the aqueous solubility, stability, and overall bioavailability of a drug candidate.[1][2] Free bases, particularly those with high molecular weight and lipophilicity, often exhibit poor solubility in aqueous media, which can limit their absorption in the gastrointestinal tract.[3] By forming a salt with a suitable acid, such as hydrochloric acid, the resulting ionized form of the molecule generally exhibits improved dissolution characteristics.[3][4] This guide will delve into the specific physicochemical ramifications of this transformation for 2-(2,6-Difluorophenyl)pyrrolidine.

Comparative Physicochemical Data

While specific experimental data for 2-(2,6-Difluorophenyl)pyrrolidine and its hydrochloride salt is not extensively available in the public domain, we can compile the known information and provide predicted values based on its structure. The following table summarizes the available and predicted physicochemical properties.

Property2-(2,6-Difluorophenyl)pyrrolidine (Free Base)2-(2,6-Difluorophenyl)pyrrolidine Hydrochloride
Molecular Formula C₁₀H₁₁F₂N[5]C₁₀H₁₂ClF₂N[6]
Molecular Weight 183.20 g/mol [5]219.66 g/mol [6]
Appearance Predicted: Liquid or low melting solidPredicted: Crystalline solid
Boiling Point 196 °C (Predicted)[5]Not applicable (decomposes)
Melting Point Data not availableData not available
Aqueous Solubility Predicted: LowPredicted: Higher than free base
pKa (of the conjugate acid) 8.74 (Predicted)[7]Not applicable
Hygroscopicity Predicted: Low to moderatePredicted: Potentially hygroscopic
Stability Generally less stable than the salt formGenerally more stable as a solid[8]

Experimental Workflows for Physicochemical Characterization

To provide a comprehensive understanding of the physicochemical differences, this section outlines the detailed experimental protocols for characterizing the key properties of both the free base and the hydrochloride salt.

G cluster_0 Sample Preparation cluster_1 Physicochemical Analysis cluster_2 Data Interpretation & Application prep API Form Selection (Free Base vs. HCl Salt) solubility Aqueous Solubility (Shake-Flask Method) prep->solubility Characterization melting_point Melting Point (DSC) prep->melting_point Characterization pka pKa Determination (Potentiometric Titration) prep->pka Characterization hygroscopicity Hygroscopicity (DVS) prep->hygroscopicity Characterization stability Chemical Stability (Forced Degradation) prep->stability Characterization interpretation Comparative Data Analysis solubility->interpretation Data Collection melting_point->interpretation Data Collection pka->interpretation Data Collection hygroscopicity->interpretation Data Collection stability->interpretation Data Collection application Informing Formulation & Development Decisions interpretation->application Decision Making

Caption: Experimental workflow for the comparative physicochemical characterization.

Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a compound in a saturated solution.[9]

Protocol:

  • Preparation of Saturated Solutions: Add an excess amount of the test compound (either the free base or the hydrochloride salt) to a series of vials containing purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) followed by filtration through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL.

Melting Point Determination (Differential Scanning Calorimetry - DSC)

Rationale: DSC is a powerful thermal analysis technique used to determine the melting point and other thermal transitions of a material.[10] The melting point is a critical parameter for identifying and characterizing the solid-state properties of a compound.

Protocol:

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

pKa Determination (Potentiometric Titration)

Rationale: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid determines the extent of ionization at a given pH, which significantly influences its solubility and absorption.

Protocol:

  • Sample Preparation: Dissolve a known amount of the free base in a mixture of water and a co-solvent (e.g., methanol or DMSO) if necessary to ensure solubility.

  • Titration Setup: Place the solution in a thermostated vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant. The pKa can be determined from the midpoint of the titration curve.

Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS)

Rationale: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. It is a critical parameter to assess as it can affect the stability, flowability, and formulation of a solid drug substance.

Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the solid sample (free base or hydrochloride salt) onto the DVS sample pan.

  • Drying Step: Dry the sample in the DVS instrument under a stream of dry nitrogen until a stable weight is achieved.

  • Sorption/Desorption Cycle: Expose the sample to a series of increasing relative humidity (RH) steps (e.g., 0% to 90% RH in 10% increments), allowing the sample to equilibrate at each step. Following the sorption phase, perform a desorption cycle by decreasing the RH.

  • Data Acquisition: Continuously monitor the change in mass of the sample as a function of RH.

  • Data Analysis: Plot the change in mass versus RH to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).

Interpretation of Physicochemical Differences and Implications for Drug Development

The conversion of 2-(2,6-Difluorophenyl)pyrrolidine from its free base to the hydrochloride salt is expected to induce significant changes in its physicochemical properties, with direct consequences for its development as a pharmaceutical intermediate or API.

G cluster_0 Physicochemical Properties cluster_1 Drug Development Stages Solubility Aqueous Solubility Formulation Formulation Design Solubility->Formulation impacts Bioavailability Bioavailability Solubility->Bioavailability influences MeltingPoint Melting Point Stability Chemical & Physical Stability MeltingPoint->Stability related to Manufacturing Manufacturing Process MeltingPoint->Manufacturing affects pKa pKa pKa->Solubility determines pH-dependent pKa->Bioavailability governs absorption Hygroscopicity Hygroscopicity Hygroscopicity->Manufacturing challenges Storage Storage & Shelf-life Hygroscopicity->Storage dictates conditions Stability->Formulation guides excipient choice Stability->Storage defines

Caption: Interplay of physicochemical properties and their impact on drug development.

  • Solubility and Bioavailability: The hydrochloride salt is anticipated to exhibit significantly higher aqueous solubility compared to the free base. This is because the protonated amine group of the salt can readily interact with water molecules.[8] Enhanced solubility is a primary driver for improved oral bioavailability, as the drug must first dissolve in the gastrointestinal fluids to be absorbed.[11]

  • Melting Point and Solid-State Properties: The hydrochloride salt will exist as a crystalline solid with a distinct and likely higher melting point than the free base. The crystalline nature of the salt generally imparts greater physical stability.[8]

  • pKa and pH-Dependent Solubility: The predicted pKa of 8.74 for the conjugate acid of the free base indicates that it will be predominantly ionized in the acidic environment of the stomach, which would favor its dissolution.[7] However, as it moves to the more neutral pH of the small intestine, the free base may precipitate, thereby reducing absorption. The hydrochloride salt, being already in an ionized form, may offer more consistent dissolution across a wider pH range.

  • Hygroscopicity and Handling: While the free base is expected to be less hygroscopic, the hydrochloride salt may exhibit a greater tendency to absorb atmospheric moisture. This is an important consideration for handling, processing, and storage, as excessive moisture uptake can lead to physical changes (e.g., deliquescence) and chemical degradation.

  • Stability and Shelf-Life: The salt form is generally more chemically stable than the free base, particularly in the solid state.[8] This increased stability can translate to a longer shelf-life for the API and the final drug product.

Conclusion

The decision to utilize 2-(2,6-Difluorophenyl)pyrrolidine as a free base or its hydrochloride salt has profound implications for its application in drug development. The hydrochloride salt is expected to offer significant advantages in terms of aqueous solubility and stability, which are often critical for achieving desired therapeutic outcomes. However, potential challenges such as hygroscopicity must be carefully evaluated and managed. The experimental protocols detailed in this guide provide a robust framework for the comprehensive physicochemical characterization of both forms, enabling researchers and drug development professionals to make informed decisions based on empirical data. This, in turn, facilitates the development of safe, effective, and stable pharmaceutical products.

References

  • 2-(2,6-Difluorophenyl)pyrrolidine,98% - Acmec Biochemical. [Link]

  • (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4. [Link]

  • 2-(2,6-Difluorophenyl)-N-{4-[(3s)-Pyrrolidin-3-Yloxy]pyridin-3-Yl}-1,3-Thiazole-4-Carboxamide - PubChem. [Link]

  • Difference between amino acid free base and its hydrochloride salt? - ResearchGate. [Link]

  • Physical and Chemical Characterization for APIs - Labinsights. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472 salts-of-therapeutic-agents-chemical-physicochemical-and-biological-considerations/]([Link] salts-of-therapeutic-agents-chemical-physicochemical-and-biological-considerations/)

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. [Link]

  • Why salt formation of weak acid increases the drug solubility? - ResearchGate. [Link]

  • Development of analytical methods | Netpharmalab (EN). [Link]

  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - MDPI. [Link]

  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals - Pharmaoffer.com. [Link]

  • Stability of pharmaceutical salts in solid oral dosage forms - Taylor & Francis. [Link]

  • Chromatographic Approaches for Physicochemical Characterization of Compounds - Open Access eBooks. [Link]

  • Salt Selection in Drug Development | Pharmaceutical Technology. [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates - PubMed. [Link]

  • 2-(2,5-Difluorophenyl)pyrrolidine | C10H11F2N | CID 24697858 - PubChem. [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. [Link]

  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. [Link]

  • 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS - ZORA. [Link]

  • 2-(2,5-DIFLUOROPHENYL)PYRROLIDINE HYDROCHLORIDE, (R)- - gsrs. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(2,6-Difluorophenyl)pyrrolidine Hydrochloride

[1][2]

Executive Safety & Hazard Profile

Before initiating any disposal workflow, you must understand the physicochemical nature of the waste. 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride is a fluorinated amine salt .[1][2] Its disposal is governed not just by its toxicity, but by the presence of the carbon-fluorine (C-F) bond, which requires high-temperature incineration with specific flue gas scrubbing to prevent hydrofluoric acid (HF) emission.

Chemical Identity & GHS Classification
ParameterDetail
Chemical Name 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride
CAS Number 2135331-85-8 (HCl salt); 1016529-46-6 (Free base)
Molecular Formula C₁₀H₁₁F₂N[1][2][3][4] · HCl
Physical State Solid (White to off-white powder)
Solubility Soluble in water, methanol, DMSO
GHS Hazards Warning H315 (Skin Irrit. 2), H319 (Eye Irrit.[1][2] 2A), H335 (STOT SE 3)

The "Self-Validating" Segregation System[1][2]

To ensure safety and compliance, we utilize a Self-Validating System . This means the protocol is designed so that a failure in one step (e.g., wrong container) becomes physically obvious or procedurally blocked before it causes an accident.

Core Segregation Rules
  • The Halogen Rule: Because this molecule contains Fluorine, it MUST be segregated into the Halogenated Waste stream.

    • Why? Standard non-halogenated solvent incineration operates at lower temperatures. Fluorinated compounds require higher temperatures (>1100°C) to break the C-F bond and scrubbers to capture the resulting HF gas. Mislabeling this as "Non-Halogenated" risks regulatory fines and damage to incinerator infrastructure.

  • The Hypochlorite Ban: Never use bleach (sodium hypochlorite) to clean glassware or spills containing this amine salt.

    • Why? Amines react with hypochlorite to form chloramines , which are toxic and potentially explosive.

  • The Acid-Base Trap: As a hydrochloride salt, the compound is stable.

    • Caution: Adding strong base (NaOH) liberates the free amine, which increases volatility and odor. Keep waste streams neutral to acidic (pH 3-7) to maintain the non-volatile salt form.

Incompatibility Matrix
Substance ClassCompatibilityInteraction Result
Strong Oxidizers INCOMPATIBLE Fire/Explosion hazard.[1][2]
Strong Bases INCOMPATIBLE Liberates free amine (volatile/odorous).[1][2]
Hypochlorites (Bleach) DANGEROUS Forms toxic N-chloroamines.[1][2]
Water/Methanol COMPATIBLE Safe for dissolution/dilution.[1][2]

Disposal Workflows

Workflow Visualization: Decision Logic

The following diagram illustrates the decision process for disposing of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride.

DisposalLogicStartWaste Generation2-(2,6-Difluorophenyl)pyrrolidine HClStateCheckPhysical State?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathLiquidPathLiquid/SolutionStateCheck->LiquidPathSolidContainerContainer: Wide-Mouth HDPELabel: Hazardous Solid WasteSolidPath->SolidContainerLiquidSolventCheckSolvent Type?LiquidPath->LiquidSolventCheckHaloStreamStream: Halogenated Organic(Due to Fluorine Content)SolidContainer->HaloStreamLiquidSolventCheck->HaloStreamContains F-NonHaloStreamStream: Non-Halogenated(INCORRECT for this chemical)LiquidSolventCheck->NonHaloStreamDo NOT UseDestructionHigh-Temp Incineration(w/ HF Scrubbing)HaloStream->Destruction

Figure 1: Logic flow ensuring the compound reaches the correct incineration facility capable of handling organic fluorine.

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagent, contaminated weighing paper, spill cleanup solids.

  • Containment: Place the solid material in a dedicated wide-mouth HDPE (High-Density Polyethylene) jar . Glass is acceptable but HDPE is preferred to prevent breakage.

  • Labeling: Apply a hazardous waste label.

    • Mandatory Field: "Contains: 2-(2,6-Difluorophenyl)pyrrolidine HCl."[1][2][5]

    • Hazard Checkbox: Toxic, Irritant.

    • Critical Tag:"Halogenated Organic Solid."

  • Secondary Containment: Place the jar inside a clear plastic zip-bag or secondary bin to prevent contamination of the outer container surface.

  • Transfer: Move to the satellite accumulation area designated for Halogenated Solids .

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC effluent, reaction solvents, washing solutions.

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the halogenated waste stream (e.g., Methanol, DCM, Ethyl Acetate).

  • pH Check: If the solution is basic (pH > 8), neutralize carefully with dilute HCl to pH 5-7.

    • Expert Insight: Keeping the nitrogen protonated (salt form) reduces vapor pressure and inhalation risks during pouring.

  • Pouring: Transfer into the Halogenated Solvent Waste carboy (typically red or yellow safety cans).

    • Never pour into the "Non-Halogenated" (blue) can, even if dissolved in Acetone. The fluorine atoms in the solute dictate the classification.

  • Log Entry: Record the volume and approximate concentration on the waste tag.

Emergency Spill Response

In the event of a benchtop spill, immediate action is required. Do not wait for EHS if the spill is manageable (<50g).

SpillResponseAssess1. Assess(Isolate Area)PPE2. PPE Up(Nitrile Gloves, Goggles, Lab Coat)Assess->PPEContain3. Contain(Absorbent Pads/Vermiculite)PPE->ContainClean4. Clean(Soap & Water - NO BLEACH)Contain->CleanDispose5. Dispose(Bag as Halogenated Waste)Clean->Dispose

Figure 2: Immediate response workflow for benchtop spills. Note the explicit prohibition of bleach.[2]

Spill Cleanup Steps:

  • Isolate: Alert nearby personnel.

  • PPE: Double glove (Nitrile). Wear safety goggles.

  • Dry Spill: Gently sweep powder into a dust pan or scoop with stiff paper. Avoid creating dust aerosols.[6][7]

  • Wet Spill: Cover with vermiculite or absorbent pads.

  • Decontamination: Wipe the surface with a detergent solution (e.g., Alconox) and water.

    • Critical: Do NOT use bleach.

  • Disposal: All cleanup materials (gloves, pads, scoop) go into the Halogenated Solid Waste bin.

Regulatory & Compliance Context (RCRA)

While 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride is not explicitly listed on the EPA P-list or U-list, it is regulated under the "Cradle-to-Grave" principle of the Resource Conservation and Recovery Act (RCRA).[1][2]

  • Waste Classification: If not mixed with listed solvents, it is classified as a Characteristic Waste or Non-Regulated Chemical Waste depending on local interpretation, but Best Management Practice (BMP) dictates treating it as Halogenated Organic Waste .

  • EPA Waste Code: If mixed with spent halogenated solvents (e.g., DCM), it carries the F002 code [1]. If pure, it is often assigned a generic state-specific code for organic toxic solids.

Final Directive: Always defer to the strictest local regulation. If in doubt, label as "Halogenated Organic Waste" to ensure the highest level of treatment (incineration with scrubbing).

References

  • U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes: F-List.[8] RCRAInfo. [Link]

  • PubChem. 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride Compound Summary. National Library of Medicine. [Link][5]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.